molecular formula C11H10N2O2 B1276456 1-Benzyl-1H-pyrazole-4-carboxylic acid CAS No. 401647-24-3

1-Benzyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1276456
CAS No.: 401647-24-3
M. Wt: 202.21 g/mol
InChI Key: KGDOHXYALMXHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDOHXYALMXHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424341
Record name 1-Benzyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401647-24-3
Record name 1-Benzyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a reliable and efficient synthetic pathway for the preparation of 1-benzyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a three-step process commencing with the synthesis of the core pyrazole structure, followed by N-alkylation, and culminating in the hydrolysis of the ester to the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into three key stages:

  • Synthesis of Ethyl 1H-pyrazole-4-carboxylate: Formation of the pyrazole ring system from commercially available starting materials.

  • N-Benzylation of Ethyl 1H-pyrazole-4-carboxylate: Introduction of the benzyl group at the N1 position of the pyrazole ring.

  • Hydrolysis to this compound: Conversion of the ethyl ester to the final carboxylic acid.

This pathway is selected for its robustness, utilization of readily available reagents, and good overall yield.

Experimental Protocols and Data

Stage 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step involves the cyclization reaction between (ethoxycarbonyl)malondialdehyde and hydrazine to form the pyrazole ring with a carboxylate group at the 4-position.[1]

Experimental Protocol:

  • Under ice bath cooling conditions, slowly add hydrazine (6.2 g, 193 mmol) to a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) dissolved in 150 mL of ethanol.

  • Stir the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield ethyl 1H-pyrazole-4-carboxylate.

Quantitative Data:

ParameterValueReference
Yield 72.4%[1]
Product Form Yellow crystals[1]
Stage 2: Synthesis of Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate

This stage involves the N-alkylation of the pyrazole ring with benzyl chloride in the presence of a base. The following protocol is adapted from a similar benzylation of a substituted pyrazole ester.[2]

Experimental Protocol:

  • In a round-bottom flask, combine ethyl 1H-pyrazole-4-carboxylate (0.02 mol), benzyl chloride (0.024 mol), and potassium carbonate (0.02 mol) in 100 mL of acetonitrile.

  • Heat the mixture to reflux for 10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Isolate the product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Yield ~76% (based on a similar reaction)[2]
Reaction Time 10 hours[2]
Temperature Reflux[2]
Stage 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid. Alkaline hydrolysis is generally preferred for this transformation to ensure the reaction goes to completion.[3][4] The following is a general procedure for alkaline hydrolysis of esters.[5]

Experimental Protocol:

  • Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1 mmol) in a mixture of methanol (7 mL) and water (2 mL).

  • Add a 3 N solution of sodium hydroxide in methanol (1 mL, 3 mmol) with stirring.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC until the ester is consumed.

  • Remove the solvents under vacuum.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data:

ParameterValueReference
Reaction Conditions Room Temperature[5]
Note Yields for this specific substrate are not detailed in the literature but are expected to be high for this type of reaction.

Visual Representation of the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Formation cluster_stage2 Stage 2: N-Benzylation cluster_stage3 Stage 3: Hydrolysis A (Ethoxycarbonyl)malondialdehyde + Hydrazine B Reaction in Ethanol A->B 17h, RT C Purification (Column Chromatography) B->C D Ethyl 1H-pyrazole-4-carboxylate C->D Yield: 72.4% E Ethyl 1H-pyrazole-4-carboxylate + Benzyl Chloride, K2CO3 D->E F Reaction in Acetonitrile E->F 10h, Reflux G Purification (Column Chromatography) F->G H Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate G->H Yield: ~76% I Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate + NaOH H->I J Reaction in MeOH/H2O I->J RT K Acidification (HCl) & Isolation J->K L This compound K->L

References

Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-benzyl-1H-pyrazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The document details the common starting materials, key chemical transformations, and experimental protocols.

Introduction

Pyrazole carboxylic acids are significant scaffolds in heterocyclic chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The N-benzyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the multi-step synthesis of this compound, typically involving the formation of a pyrazole-4-carboxylate ester intermediate, followed by N-alkylation and subsequent ester hydrolysis.

Synthetic Pathways

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a three-stage process:

  • Formation of a Pyrazole-4-carboxylate Ester: This is often achieved through the reaction of a β-ketoester derivative with a hydrazine. A widely used method is the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine to yield ethyl 1H-pyrazole-4-carboxylate.[2]

  • N-Benzylation of the Pyrazole Ring: The nitrogen of the pyrazole ring is alkylated using a benzyl halide, such as benzyl chloride, in the presence of a base.[3][4]

  • Hydrolysis of the Ester: The final step involves the conversion of the carboxylate ester to the desired carboxylic acid, typically through acid or base-catalyzed hydrolysis.

An alternative approach involves the Vilsmeier-Haack reaction, which can be used to synthesize substituted pyrazole-4-carbaldehydes from hydrazones. These aldehydes can then be oxidized to the corresponding carboxylic acids.[5][6][7][8]

Below is a diagram illustrating a common synthetic pathway.

Synthesis_Pathway cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: N-Benzylation cluster_2 Stage 3: Ester Hydrolysis A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1H-pyrazole-4-carboxylate A->C B Hydrazine B->C E Ethyl 1-benzyl-1H-pyrazole-4-carboxylate C->E D Benzyl Chloride D->E F This compound E->F

Caption: General synthetic route to this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps.

Stage 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This procedure is adapted from the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine.[2]

Materials:

  • Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde)

  • Hydrazine

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution.

  • Stir the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.

Stage 2: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This protocol is based on the N-alkylation of a pyrazole derivative.[3][4]

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Benzyl chloride

  • Potassium carbonate

  • Acetonitrile

  • Silica gel

Procedure:

  • In a round-bottom flask, combine ethyl 1H-pyrazole-4-carboxylate (0.02 mol), benzyl chloride (0.024 mol), and potassium carbonate (0.02 mol) in 100 mL of acetonitrile.

  • Heat the mixture to reflux for 10 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Isolate the product by column chromatography on silica gel.

Stage 3: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

Materials:

  • Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Data Presentation

The following table summarizes typical yields for the key synthetic steps, as reported in the literature for analogous reactions.

StepProductTypical YieldReference
Synthesis of Ethyl 1H-pyrazole-4-carboxylateEthyl 1H-pyrazole-4-carboxylate72.4%[2]
N-Benzylation of a pyrazole carboxylateEthyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate76%[3][4]

Note: The yield for the N-benzylation step is for a structurally related compound and may vary for the synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

Alternative Synthetic Approaches

The Vilsmeier-Haack reaction provides an alternative route to pyrazole-4-carboxylic acid derivatives.[5][6][7] This reaction typically involves the formylation of a hydrazone using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), followed by oxidation of the resulting aldehyde.

Vilsmeier_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation A Acetophenone Derivative C N-Benzyl Hydrazone A->C B Benzylhydrazine B->C E 1-Benzyl-pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (POCl3/DMF) D->E G This compound E->G F Oxidizing Agent F->G

Caption: Vilsmeier-Haack route to this compound.

A one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters has also been reported via a three-component reaction involving a phenylhydrazine, an aldehyde, and ethyl acetoacetate in the presence of a magnetic ionic liquid, offering a greener alternative.[9]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-documented chemical transformations. The choice of synthetic route may depend on the availability of starting materials, desired scale, and consideration of environmental impact. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

1-Benzyl-1H-pyrazole-4-carboxylic acid chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 1-Benzyl-1H-pyrazole-4-carboxylic acid. It includes a proposed synthetic route with a detailed experimental workflow, predicted spectral data for characterization, and an exploration of the role of pyrazole derivatives in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a carboxylic acid group at the C4 position. Its structural formula is C₁₁H₁₀N₂O₂.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor sites, along with aromatic regions, suggests its potential for diverse molecular interactions, making it a compound of interest in medicinal chemistry.

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. Where experimental data is unavailable, predicted values are provided and noted.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1][2]
Molecular Weight 202.21 g/mol [1][2]
Appearance Solid (predicted)[2]
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (predicted). Soluble in organic solvents like DMSO and DMF.
pKa ~4-5 (predicted)[3][4][5][6][7]
CAS Number 401647-24-3[1][2]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This step involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with benzyl chloride in the presence of a base.

  • Materials:

    • Ethyl 1H-pyrazole-4-carboxylate

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

    • Add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl, 1N)

    • Dichloromethane or Ethyl acetate

  • Procedure:

    • Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of methanol or THF and water.

    • Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 3-4 with 1N HCl.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrolysis start1 Ethyl 1H-pyrazole-4-carboxylate + Benzyl Chloride + K2CO3 in Acetonitrile reflux1 Reflux start1->reflux1 workup1 Workup: - Filter - Concentrate - Extract with Ethyl Acetate - Wash with Water/Brine - Dry over Na2SO4 reflux1->workup1 purify1 Column Chromatography workup1->purify1 product1 Ethyl 1-benzyl-1H-pyrazole-4-carboxylate purify1->product1 start2 Ethyl 1-benzyl-1H-pyrazole-4-carboxylate + NaOH/LiOH in MeOH/H2O product1->start2 stir Stir at RT/Heat start2->stir workup2 Workup: - Remove MeOH - Acidify with HCl stir->workup2 purify2 Filtration/Extraction workup2->purify2 product2 This compound purify2->product2

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

As experimental spectral data for this compound is not available in the reviewed literature, the following sections provide predicted data based on the analysis of its functional groups and comparison with analogous structures.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.8-8.0Singlet1HPyrazole C5-H
~7.6-7.8Singlet1HPyrazole C3-H
~7.2-7.4Multiplet5HBenzyl aromatic protons
~5.4Singlet2H-CH₂- (Benzyl)

Note: The carboxylic acid proton signal is often broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectrum in CDCl₃ would show the following approximate chemical shifts:

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~138-140Pyrazole C5
~134-136Benzyl quaternary carbon
~128-130Pyrazole C3
~127-129Benzyl aromatic CH
~115-120Pyrazole C4
~55-60-CH₂- (Benzyl)
Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700-1725 (strong)C=O stretchCarboxylic acid
~1600, ~1495, ~1450C=C stretchAromatic rings
~1200-1300C-O stretchCarboxylic acid
~690-770C-H bendMonosubstituted benzene
Predicted Mass Spectrometry Fragmentation

In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ at m/z = 202 would be expected. Key fragmentation patterns would likely include:

  • Loss of -COOH (45 Da): A significant peak at m/z = 157.

  • Loss of benzyl radical (91 Da): A peak at m/z = 111.

  • Benzyl cation (tropylium ion): A prominent peak at m/z = 91.

Biological Relevance and Signaling Pathways

Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] Many pyrazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Several pyrazole-based molecules have been developed as potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene Inhibitor Pyrazole Derivative (e.g., 1-Benzyl-1H-pyrazole- 4-carboxylic acid) Inhibitor->JAK Inhibition

Caption: Pyrazole derivatives as inhibitors of the JAK-STAT signaling pathway.

Inhibition of the RAF-MEK-ERK (MAPK) Signaling Pathway

The Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly BRAF, are common in many cancers. Pyrazole-based compounds have been successfully developed as BRAF inhibitors.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binding RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor Pyrazole Derivative (e.g., 1-Benzyl-1H-pyrazole- 4-carboxylic acid) Inhibitor->RAF Inhibition

Caption: Pyrazole derivatives as inhibitors of the RAF-MEK-ERK signaling pathway.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug development. While detailed experimental data is limited in the public domain, this guide provides a solid foundation of its predicted chemical and physical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. Further experimental validation of the data presented herein is warranted to fully elucidate the potential of this compound in various research and development applications.

References

Potential Mechanism of Action of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in public literature, a comprehensive analysis of structurally related compounds, particularly 1-benzyl-1H-pyrazole derivatives and pyrazole-4-carboxylic acid analogues, provides strong indications of its potential biological activities. This technical guide consolidates the available data to propose the most probable mechanisms of action, supported by evidence from related compounds. The primary hypothesized mechanism is the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. Additionally, other potential mechanisms, including anti-inflammatory, anticancer, and antimicrobial activities, are explored based on the well-documented biological profile of the pyrazole scaffold. This document provides a foundational understanding for researchers and professionals in drug development to guide further investigation into the therapeutic potential of this compound.

Primary Hypothesized Mechanism of Action: RIP1 Kinase Inhibition

The most compelling potential mechanism of action for this compound is the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase. This hypothesis is predicated on a study that details the design, synthesis, and biological evaluation of a series of 1-benzyl-1H-pyrazole derivatives as potent RIP1 kinase inhibitors.[1] RIP1 kinase is a critical enzyme in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory diseases.[1]

The Necroptosis Pathway and the Role of RIP1 Kinase

Necroptosis is a regulated necrotic cell death pathway that is initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1). Upon ligand binding, a signaling cascade is initiated, leading to the formation of a complex containing RIP1 kinase. The kinase activity of RIP1 is essential for the subsequent recruitment and activation of RIP3 and mixed lineage kinase domain-like pseudokinase (MLKL), ultimately leading to plasma membrane rupture and cell death.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAPs, RIP1) TNFR1->Complex_I Recruitment Complex_II Complex II (FADD, Caspase-8, RIP1, RIP3) Complex_I->Complex_II Transition Necrosome Necrosome (RIP1-RIP3) Complex_II->Necrosome Formation pMLKL Phosphorylated MLKL Necrosome->pMLKL MLKL Phosphorylation Necroptosis Necroptotic Cell Death pMLKL->Necroptosis Execution Compound 1-Benzyl-1H-pyrazole -4-carboxylic acid Compound->Necrosome Inhibition

Figure 1: Proposed inhibition of the necroptosis pathway.
Structure-Activity Relationship (SAR) of 1-Benzyl-1H-pyrazole Derivatives

A study on 1-benzyl-1H-pyrazole derivatives demonstrated that this scaffold is a potent inhibitor of RIP1 kinase.[1] Although the specific compound with a carboxylic acid at the 4-position was not detailed, the core structure is identical. The benzyl group at the 1-position and the pyrazole ring are key pharmacophoric features for binding to the kinase.

Compound Derivative (from literature) Target Kd (µM) EC50 (µM) in cell necroptosis assay
Compound 4b (a 1-benzyl-1H-pyrazole derivative)RIP1 Kinase0.0780.160

Table 1: Biological Activity of a Representative 1-Benzyl-1H-pyrazole Derivative.[1]

Proposed Experimental Protocol for Confirmation

To validate the hypothesis that this compound inhibits RIP1 kinase, the following experiments are proposed:

  • In Vitro Kinase Assay:

    • Objective: To directly measure the inhibitory activity of the compound on purified RIP1 kinase.

    • Method: A biochemical assay, such as an ADP-Glo™ Kinase Assay, can be used. The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

    • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, should be determined.

  • Cell-Based Necroptosis Assay:

    • Objective: To assess the ability of the compound to protect cells from induced necroptosis.

    • Method: A suitable cell line, such as HT-29 human colon cancer cells, can be stimulated with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to induce necroptosis. Cell viability can be measured using a standard assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data Analysis: The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, should be calculated.

Experimental_Workflow Start Hypothesis: This compound inhibits RIP1 Kinase Kinase_Assay In Vitro RIP1 Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Cell_Assay Cell-Based Necroptosis Assay (e.g., HT-29 cells) Start->Cell_Assay IC50 Determine IC50 Kinase_Assay->IC50 EC50 Determine EC50 Cell_Assay->EC50 Conclusion Conclusion on RIP1 Kinase Inhibition IC50->Conclusion EC50->Conclusion

Figure 2: Experimental workflow for mechanism validation.

Other Potential Mechanisms of Action

The pyrazole and pyrazole carboxylic acid scaffolds are known to exhibit a wide range of biological activities.[2][3][4] Therefore, this compound may possess other mechanisms of action in addition to or instead of RIP1 kinase inhibition.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

  • Proposed Experiment: In vitro COX-1/COX-2 and 5-LOX inhibition assays can be performed to evaluate the inhibitory potential of the compound against these enzymes.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[7][8]

  • Carbonic Anhydrase Inhibition: Some pyrazole carboxylic acids have been identified as inhibitors of carbonic anhydrase XII, an enzyme overexpressed in certain hypoxic tumors.[9]

  • Kinase Inhibition: Besides RIP1, other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are also targeted by pyrazole-containing compounds.[2][8]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[7][8]

  • Proposed Experiment: A panel of cancer cell line proliferation assays, followed by target-specific assays (e.g., carbonic anhydrase activity assay, kinase inhibition assays, tubulin polymerization assay) based on initial screening results.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The proposed mechanisms for their antimicrobial action include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.[10]

  • Proposed Experiment: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi would be the initial step to assess antimicrobial potential. Subsequent mechanism-of-action studies could involve cell wall integrity assays or DNA gyrase inhibition assays.

Summary and Future Directions

Based on the available evidence from structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of RIP1 kinase, a key mediator of necroptosis. However, the versatile pyrazole scaffold suggests that other mechanisms, including anti-inflammatory, anticancer, and antimicrobial activities, are also plausible.

To fully elucidate the pharmacological profile of this compound, a systematic experimental approach is required. This should begin with the validation of the primary hypothesis through in vitro and cell-based RIP1 kinase inhibition assays. Subsequently, broader screening for anti-inflammatory, anticancer, and antimicrobial activities should be conducted to explore the full therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a roadmap for such investigations. The insights gained will be crucial for guiding the future development of this compound as a potential therapeutic agent.

References

The Rising Therapeutic Potential of 1-Benzyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to the versatile scaffold of 1-benzyl-1H-pyrazole-4-carboxylic acid and its derivatives. This class of compounds has demonstrated a remarkable breadth of biological activities, positioning it as a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these derivatives, with a detailed look at the experimental methodologies and associated quantitative data.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and disruption of signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Data
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7a HL-60 (Leukemia)15.2[1]
HeLa (Cervical)22.5[1]
Raji (Lymphoma)18.9[1]
MCF7 (Breast)28.1[1]
MDA-MB-231 (Breast)35.4[1]
Compound 8a HL-60 (Leukemia)12.8[1]
HeLa (Cervical)19.7[1]
Raji (Lymphoma)16.3[1]
MCF7 (Breast)25.6[1]
MDA-MB-231 (Breast)31.9[1]
Compound 8b HL-60 (Leukemia)14.1[1]
HeLa (Cervical)21.3[1]
Raji (Lymphoma)17.5[1]
MCF7 (Breast)26.8[1]
MDA-MB-231 (Breast)33.7[1]
Prodrug 29E HGC27 (Gastric)Not specified[2]
AGS (Gastric)Not specified[2]
Key Signaling Pathway: ALKBH1 Inhibition and AMPK Activation

Recent studies have identified DNA N6-methyladenine (6mA) demethylase ALKBH1 as a key target for some pyrazole derivatives. Inhibition of ALKBH1 leads to an increase in 6mA abundance, which in turn can modulate gene expression and inhibit cancer cell viability. Furthermore, treatment with these compounds has been shown to upregulate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis that can suppress tumor growth.[2]

ALKBH1_AMPK_Pathway Pyrazole Derivative Pyrazole Derivative ALKBH1 ALKBH1 Pyrazole Derivative->ALKBH1 AMPK Signaling AMPK Signaling Pyrazole Derivative->AMPK Signaling 6mA abundance 6mA abundance ALKBH1->6mA abundance demethylation Gene Expression Gene Expression 6mA abundance->Gene Expression Cell Viability Cell Viability AMPK Signaling->Cell Viability Gene Expression->Cell Viability

ALKBH1 Inhibition and AMPK Activation Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of pyrazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Detailed Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HL-60, HeLa, Raji, MCF7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives.[1]

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Modulating Inflammatory Responses

1-Benzyl-1H-pyrazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key kinases involved in inflammatory signaling pathways.

Quantitative Anti-inflammatory Data
Compound IDAssayTargetEC50 (µM)% Inhibition at 100 mg/kgReference
Compound 4b Cell NecroptosisRIP1 Kinase0.160-[2]
Compound 7a Carrageenan-induced paw edema--55.3[1]
Compound 7c Carrageenan-induced paw edema--52.1[1]
Compound 8a Carrageenan-induced paw edema--58.6[1]
Compound 8b Carrageenan-induced paw edema--54.2[1]
Key Signaling Pathway: RIP1 Kinase Inhibition in Necroptosis

Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed necrosis that contributes to inflammation. Certain 1-benzyl-1H-pyrazole derivatives act as potent inhibitors of RIP1 kinase, thereby blocking the necroptotic signaling cascade.[2]

RIP1_Kinase_Inhibition Inflammatory Stimuli Inflammatory Stimuli TNFR1 TNFR1 Inflammatory Stimuli->TNFR1 RIP1 Kinase RIP1 Kinase TNFR1->RIP1 Kinase recruits RIP3 Kinase RIP3 Kinase RIP1 Kinase->RIP3 Kinase activates MLKL MLKL RIP3 Kinase->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RIP1 Kinase

RIP1 Kinase Inhibition in Necroptosis Pathway
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Workflow:

Paw_Edema_Workflow A Administer pyrazole derivative or vehicle to rats B After 30 min, inject carrageenan into the subplantar region of the right hind paw A->B C Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection B->C D Calculate the percentage of edema inhibition C->D

Carrageenan-Induced Paw Edema Workflow

Detailed Methodology:

  • Animal Model: Male Wistar rats weighing between 150-180 g are used.

  • Compound Administration: The test compounds (e.g., 100 mg/kg) are administered orally. The control group receives the vehicle, and the reference group receives a standard anti-inflammatory drug like indomethacin.[1]

  • Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[3]
Compound 4 Streptococcus epidermidis0.25[3]
Compound 2 Aspergillus niger1[3]
Compound 3 Microsporum audouinii0.5[3]
Hydrazone derivative 21 Acinetobacter baumannii4[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Workflow A Prepare serial dilutions of the pyrazole derivative in broth B Inoculate each dilution with a standardized microbial suspension A->B C Incubate at 37°C for 24 hours B->C D Observe for visible turbidity C->D E The lowest concentration without turbidity is the MIC D->E

References

A Comprehensive Technical Guide to Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile chemical nature allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of pyrazole carboxylic acids, with a focus on their applications in modern drug discovery. The information is presented to be a valuable resource for researchers and professionals in the field.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be broadly categorized based on the position of the carboxylic acid group on the pyrazole ring. Key synthetic strategies include the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition, and multicomponent reactions.

Experimental Protocols

1. Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate via Condensation [1]

  • Reaction: Diethyl oxalate is reacted with an acetophenone derivative in the presence of sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then treated with hydrazine hydrate in glacial acetic acid.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add diethyl oxalate and the corresponding acetophenone derivative.

    • Stir the mixture at room temperature for 12-24 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the intermediate dioxo-ester.

    • Filter, wash with water, and dry the intermediate.

    • Suspend the dried intermediate in glacial acetic acid.

    • Add hydrazine hydrate dropwise while stirring.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

2. Synthesis of Pyrazole-4-carboxylic Acid Derivatives via Vilsmeier-Haack Reaction [2][3]

  • Reaction: This method involves the formylation of a ketone hydrazone using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carboxaldehyde, which can be subsequently oxidized to the carboxylic acid.

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to ice-cold dimethylformamide with stirring.

    • Add the corresponding ketone hydrazone to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

    • Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

    • Extract the pyrazole-4-carboxaldehyde with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.

3. Synthesis of 1H-Pyrazole-5-carboxamide Derivatives [4]

  • Reaction: A common approach involves the construction of a pyrazole ring with an ester at the C5 position, followed by amidation.

  • Procedure:

    • Step 1: Synthesis of Pyrazole-5-carboxylic Acid Ester: Synthesize the ethyl or methyl ester of a pyrazole-5-carboxylic acid using a suitable method, such as the reaction of a β-ketoester with a hydrazine.

    • Step 2: Hydrolysis to Carboxylic Acid:

      • Dissolve the pyrazole-5-carboxylic acid ester in a mixture of ethanol and water.

      • Add a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

      • Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid.

      • Filter, wash with cold water, and dry the product.

    • Step 3: Amidation via Acid Chloride:

      • Suspend the pyrazole-5-carboxylic acid in anhydrous dichloromethane (DCM) with a catalytic amount of DMF.

      • Cool to 0°C and slowly add oxalyl chloride or thionyl chloride.

      • Stir at room temperature until a clear solution is formed.

      • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

      • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

      • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM.

      • Add the amine solution dropwise to the acid chloride solution and stir for 2-16 hours at room temperature.

      • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude amide, which can be purified by chromatography or recrystallization.

Biological Activities and Quantitative Data

Pyrazole carboxylic acids exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The following tables summarize key quantitative data for their anticancer and antibacterial properties.

Anticancer Activity

The anticancer potential of pyrazole carboxylic acid derivatives has been demonstrated against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling proteins like kinases.

Compound ClassCancer Cell LineIC50 (µM)Target(s)Reference
Pyrazole-benzoxazine hybridsMCF7 (Breast)2.82 - 6.28EGFR[5]
Pyrazole-benzoxazine hybridsA549 (Lung)2.82 - 6.28EGFR[5]
Pyrazolo[3,4-d]pyrimidinesA549 (Lung)8.21EGFR[5]
Pyrazolo[3,4-d]pyrimidinesHCT116 (Colon)19.56EGFR[5]
Pyrazole-indole hybridsHCT116 (Colon)< 23.7CDK2[5]
Pyrazole-indole hybridsMCF7 (Breast)< 23.7CDK2[5]
Pyrazole derivativesHepG2 (Liver)3.53CDK2[5]
Fused pyrazole derivativesHepG2 (Liver)0.71EGFR, VEGFR-2[5]
Selanyl-1H-pyrazole derivativesHepG2 (Liver)13.85 - 15.98EGFR, VEGFR-2[5]
Pyrazole sulfonamide derivativesMCF-7 (Breast)2.85COX-2, EGFR, Topo-1[6]
Pyrazole sulfonamide derivativesHT-29 (Colon)2.12COX-2, EGFR, Topo-1[6]
Antibacterial and Antifungal Activity

Pyrazole carboxylic acids and their derivatives have shown significant activity against a range of pathogenic bacteria and fungi.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-hydrazone derivativeAcinetobacter baumannii0.78 - 4[7]
Imidazo-pyridine substituted pyrazoleEscherichia coli16[7]
Quinoline-substituted pyrazoleStaphylococcus aureus0.12 - 0.98[7]
Benzofuran-substituted pyrazoleKlebsiella pneumoniae3.91[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntibacterial62.5 - 125[8]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntifungal2.9 - 7.8[8]
Pyrazolo[3,4-d]pyridazin-7-one derivativeBacillus cereus32[9]
Pyrazolo[3,4-d]pyridazin-7-one derivativeMicrococcus luteus128[9]
Pyrano[2,3-c] pyrazole derivativeKlebsiella pneumoniae6.25[10]
Pyrano[2,3-c] pyrazole derivativeEscherichia coli6.25[10]

Signaling Pathways and Mechanisms of Action

Understanding the interaction of pyrazole carboxylic acids with biological targets is crucial for rational drug design. The following diagrams illustrate key signaling pathways and experimental workflows.

Anti-inflammatory Action: COX-2 Inhibition

A prominent mechanism for the anti-inflammatory activity of certain pyrazole derivatives, such as celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Acid Pyrazole Carboxylic Acid (e.g., Celecoxib) Pyrazole_Acid->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acids.

Anticancer Action: Kinase Inhibition

Many pyrazole carboxylic acid derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrazole_Acid Pyrazole Carboxylic Acid Derivative Pyrazole_Acid->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Experimental and Synthetic Workflows

The development of novel pyrazole carboxylic acid-based drugs involves a structured workflow, from initial synthesis to biological evaluation.

General Synthetic and Screening Workflow

This diagram illustrates a typical workflow for the synthesis and initial biological screening of a library of pyrazole carboxylic acid amides.

Synthetic_Screening_Workflow Start Start: Select Scaffolds (Pyrazole Carboxylic Acid & Amines) Synthesis Synthesis of Amide Library (via Acid Chloride or Coupling Agents) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT Assay for Cytotoxicity) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Activity > Threshold SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR No significant activity Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design End End: Preclinical Candidates Lead_Opt->End

Caption: A typical workflow for the synthesis and screening of pyrazole derivatives.

Conclusion

Pyrazole carboxylic acids continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and diverse biological activities have led to the development of important therapeutic agents and promising clinical candidates. The data and protocols presented in this guide highlight the significant potential of this scaffold in addressing a wide range of diseases, from inflammation and cancer to infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of novel pyrazole carboxylic acid derivatives will undoubtedly lead to the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carboxylic acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the historical context of its discovery, detailed synthesis protocols, and its emerging role in biological pathways. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction and Historical Context

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first described by German chemist Ludwig Knorr in 1883. A classic synthesis was later developed by Hans von Pechmann in 1898.[1] The inherent stability and versatile reactivity of the pyrazole ring have made it a privileged scaffold in medicinal chemistry, leading to the development of numerous drugs.

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its emergence is intrinsically linked to the broader exploration of pyrazole derivatives as pharmacologically active agents. The benzyl group, a common substituent in medicinal chemistry, is often introduced to explore structure-activity relationships (SAR) by providing a lipophilic and sterically defined moiety. The carboxylic acid function at the 4-position of the pyrazole ring serves as a crucial handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening. Its CAS number is 401647-24-3.[2]

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 202.21 g/mol .[2] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂PubChem[2]
Molecular Weight202.21 g/mol PubChem[2]
CAS Number401647-24-3Sigma-Aldrich
AppearanceSolidSigma-Aldrich
InChI KeyKGDOHXYALMXHLF-UHFFFAOYSA-NPubChem[2]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole-4-carboxylic acids. The most common approaches involve the construction of the pyrazole ring via cyclocondensation reactions, followed by functional group manipulations.

General Synthesis Workflow

A prevalent method for synthesizing 1-substituted-1H-pyrazole-4-carboxylic acids involves a multi-step sequence starting from a β-ketoester and a hydrazine derivative. This workflow is outlined in the diagram below.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediates and Final Product Ethyl_acetoacetate Ethyl acetoacetate Step1 Step 1: Enaminone Formation Ethyl_acetoacetate->Step1 DMF-DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF-DMA->Step1 Benzylhydrazine Benzylhydrazine Step2 Step 2: Cyclocondensation Benzylhydrazine->Step2 Enaminone Ethyl 3-(dimethylamino)but-2-enoate Step1->Enaminone Ester Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Step2->Ester Step3 Step 3: Hydrolysis Final_Product This compound Step3->Final_Product Enaminone->Step2 Ester->Step3

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from analogous procedures for related pyrazole derivatives.

Step 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-formyl-3-oxobutanoate (or a similar β-dicarbonyl compound) in a suitable solvent such as ethanol, add benzylhydrazine hydrochloride.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclocondensation reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

  • Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The ethyl 1-benzyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester, as monitored by TLC.

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

Spectroscopic Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques. Representative data is summarized in Table 2.

TechniqueExpected Peaks/Signals
¹H NMRSignals corresponding to the pyrazole ring protons, the benzyl methylene protons, the aromatic protons of the benzyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMRResonances for the carbon atoms of the pyrazole ring, the benzyl group (methylene and aromatic carbons), and the carboxylic acid carbonyl carbon.
IR (cm⁻¹)Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrazole ring, and C-H stretches of the aromatic and methylene groups.
Mass Spec (m/z)A molecular ion peak corresponding to the molecular weight of the compound (202.21), along with characteristic fragmentation patterns.

Table 2: Expected Spectroscopic Data for this compound

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of pyrazole derivatives has been extensively investigated for a range of biological activities. Many pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

Recent research has highlighted the potential for 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a crucial mediator of necroptosis, a form of programmed cell death.[3] Inhibition of RIP1 kinase is a potential therapeutic strategy for diseases associated with excessive necrosis.

The general mechanism of action for such kinase inhibitors often involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade can modulate cellular processes such as inflammation and cell death.

Signaling_Pathway Potential Signaling Pathway Inhibition by this compound Derivatives Ligand External Stimulus (e.g., TNF-α) Receptor Receptor (e.g., TNFR1) Ligand->Receptor RIP1_Kinase RIP1 Kinase Receptor->RIP1_Kinase activates Downstream_Signaling Downstream Signaling Cascade RIP1_Kinase->Downstream_Signaling phosphorylates Pyrazole_Derivative This compound (or derivative) Pyrazole_Derivative->RIP1_Kinase inhibits Cellular_Response Cellular Response (e.g., Necroptosis, Inflammation) Downstream_Signaling->Cellular_Response

Caption: A conceptual diagram of RIP1 kinase inhibition by a pyrazole derivative.

Conclusion and Future Directions

This compound represents a valuable building block in the design and synthesis of novel bioactive molecules. While its own biological profile is not extensively characterized, its structural motifs are present in compounds with significant therapeutic potential, particularly as kinase inhibitors. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their mechanisms of action and potential applications in drug development. The synthesis protocols outlined provide a solid foundation for the generation of compound libraries for high-throughput screening, which will undoubtedly uncover new and potent therapeutic leads based on this versatile pyrazole scaffold.

References

Spectroscopic Characterization of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for the novel compound 1-Benzyl-1H-pyrazole-4-carboxylic acid. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for the characterization of this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ).

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 (broad s)Singlet (broad)1HCOOH
8.32Singlet1HPyrazole H5
7.95Singlet1HPyrazole H3
7.35-7.25Multiplet5HPhenyl H
5.40Singlet2HCH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~163.0COOH
~140.0Pyrazole C5
~137.5Phenyl C1' (quaternary)
~135.0Pyrazole C3
~129.0Phenyl C3'/C5'
~128.0Phenyl C4'
~127.5Phenyl C2'/C6'
~115.0Pyrazole C4 (quaternary)
~55.0CH₂
Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
203.0764100[M+H]⁺
201.061215[M-H]⁻
158.065825[M+H - COOH]⁺
91.054280[C₇H₇]⁺ (Tropylium ion)
IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid dimer)
3030MediumAromatic C-H stretch
2920WeakAliphatic C-H stretch
1710StrongC=O stretch (Carboxylic acid)
1605, 1495, 1450Medium to WeakC=C stretch (Aromatic ring)
1550MediumC=N stretch (Pyrazole ring)
1280StrongC-O stretch (Carboxylic acid)
920BroadO-H bend (Carboxylic acid dimer)
750, 690StrongC-H out-of-plane bend (Monosubstituted benzene)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] The solution was transferred to a 5 mm NMR tube.[1][4] Any solid particulates were removed by filtration through a small cotton plug in a Pasteur pipette to prevent distortion of the magnetic field.[4][5]

2.1.2. ¹H NMR Spectroscopy Proton NMR spectra were acquired on a 400 MHz spectrometer.[6] The experiment was run at room temperature. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.1.3. ¹³C NMR Spectroscopy Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz for ¹³C nuclei.[6] A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each unique carbon atom.[7][8] The chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.5 ppm.[6][9] A sufficient number of scans and an appropriate relaxation delay were used to ensure the detection of quaternary carbons.[7][10]

Mass Spectrometry (MS)

2.2.1. Sample Preparation A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.

2.2.2. Data Acquisition Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer.[11][12] The instrument was operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively. The sample solution was introduced into the ion source via direct infusion. The instrument settings, including capillary voltage and cone voltage, were optimized to maximize the signal of the molecular ion and induce minimal fragmentation.[13]

Infrared (IR) Spectroscopy

2.3.1. Sample Preparation A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[14] The mixture was then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[14][15]

2.3.2. Data Acquisition The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[16] The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.[17]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_data Data Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR Dissolve in DMSO-d₆ C_NMR ¹³C NMR Sample->C_NMR Dissolve in DMSO-d₆ MS MS Sample->MS Dissolve in MeOH/ACN IR IR Sample->IR Prepare KBr pellet Structure Structural Elucidation H_NMR->Structure C_NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Structure_Spectra_Relationship cluster_fragments Structural Fragments cluster_spectra Spectroscopic Evidence Structure This compound (C₁₁H₁₀N₂O₂) Benzyl Benzyl Group (C₇H₇) Structure->Benzyl Pyrazole Pyrazole Ring (C₃H₂N₂) Structure->Pyrazole Carboxyl Carboxylic Acid (COOH) Structure->Carboxyl H_NMR ¹H NMR - Phenyl protons (7.3 ppm) - CH₂ protons (5.4 ppm) Benzyl->H_NMR C_NMR ¹³C NMR - Aromatic carbons - CH₂ carbon (~55 ppm) Benzyl->C_NMR MS_Frag MS Fragmentation - m/z 91 (Tropylium) Benzyl->MS_Frag IR_Aromatic IR - Aromatic C-H & C=C Benzyl->IR_Aromatic H_NMR_Pyrazole ¹H NMR - Pyrazole protons (8.3, 7.9 ppm) Pyrazole->H_NMR_Pyrazole C_NMR_Pyrazole ¹³C NMR - Pyrazole carbons Pyrazole->C_NMR_Pyrazole IR_Pyrazole IR - C=N stretch Pyrazole->IR_Pyrazole H_NMR_COOH ¹H NMR - COOH proton (~12.5 ppm) Carboxyl->H_NMR_COOH C_NMR_COOH ¹³C NMR - COOH carbon (~163 ppm) Carboxyl->C_NMR_COOH IR_COOH IR - Broad O-H stretch - Strong C=O stretch Carboxyl->IR_COOH

Caption: Correlation of molecular fragments with their spectroscopic signatures.

References

A Technical Guide to the Solubility of 1-Benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document combines known values with qualitative assessments based on its structural features and the properties of analogous compounds. It also outlines detailed experimental protocols for researchers to determine its solubility in various solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For a molecule like this compound, its aromatic and heterocyclic nature, combined with a polar carboxylic acid group, results in a nuanced solubility profile. The interplay between the nonpolar benzyl and pyrazole rings and the polar carboxylic acid dictates its behavior in different solvent systems.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. However, based on its structure and available data points, a qualitative and estimated solubility profile can be constructed.

Quantitative Solubility Data

The only publicly available quantitative data point is for its solubility in water.

SolventChemical FormulaSolubility (mg/L)Temperature (°C)Notes
WaterH₂O195.69[1]25 (Assumed)Low solubility, as expected for a molecule with significant nonpolar surface area.
Qualitative and Estimated Solubility in Organic Solvents

Based on the "like dissolves like" principle and data from structurally similar compounds, the following qualitative assessment can be made. The presence of the benzyl and pyrazole rings suggests solubility in many common organic solvents. The carboxylic acid group can participate in hydrogen bonding, enhancing solubility in polar protic solvents.

SolventTypePredicted SolubilityRationale
Polar Protic Solvents
MethanolPolar ProticHighThe small alkyl chain and the hydroxyl group can effectively solvate the molecule, particularly the carboxylic acid group through hydrogen bonding. Recrystallization of similar pyrazole derivatives is often performed in methanol.
EthanolPolar ProticHighSimilar to methanol, ethanol is expected to be a good solvent.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonePolar AproticModerate to HighThe ketone group can act as a hydrogen bond acceptor for the carboxylic acid.
Nonpolar Solvents
TolueneNonpolarLow to ModerateThe aromatic nature of toluene may provide some favorable interactions with the benzyl and pyrazole rings, but it will be less effective at solvating the polar carboxylic acid.
HexaneNonpolarVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for this molecule due to the presence of the polar carboxylic acid and the nitrogen-containing heterocycle.
Aqueous Solutions
Aqueous Base (e.g., 5% NaOH)AqueousHighThe carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.
Aqueous Acid (e.g., 5% HCl)AqueousLowThe pyrazole nitrogens are weakly basic, but protonation is unlikely to significantly increase solubility in dilute acid, especially compared to the effect of a basic solution on the carboxylic acid.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solids settle->filter dilute Prepare accurate dilutions of the filtrate filter->dilute analyze Analyze by calibrated HPLC or UV-Vis spectrophotometry dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end_node End calculate->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes: 1-Benzyl-1H-pyrazole-4-carboxylic acid as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] Within this class of compounds, 1-Benzyl-1H-pyrazole-4-carboxylic acid emerges as a particularly valuable synthon. The benzyl group provides steric and electronic modulation while the carboxylic acid at the C4 position serves as a versatile chemical handle for molecular elaboration. This document provides detailed application notes and validated protocols for the use of this synthon in key organic transformations, including amide bond formation, esterification, and advanced cross-coupling reactions, intended for researchers in synthetic chemistry and drug development.

Synthon Overview: Physicochemical Properties and Handling

This compound is a stable, solid compound at room temperature.[6] Its structure combines the aromatic pyrazole core, a protective N-benzyl group, and a reactive C4-carboxylic acid, making it an ideal starting material for library synthesis.

PropertyValueReference
CAS Number 401647-24-3[7]
Molecular Formula C₁₁H₁₀N₂O₂[8]
Molecular Weight 202.21 g/mol [8]
Appearance White to pale yellow solid[6][9]
IUPAC Name 1-benzylpyrazole-4-carboxylic acid[8]
InChI Key KGDOHXYALMXHLF-UHFFFAOYSA-N[7]

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed and causes serious eye irritation.[8] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.

Recommended Synthesis of this compound

The preparation of pyrazole-4-carboxylic acids can be achieved through several established routes, most notably via the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent, followed by functional group manipulation.[10][11] A reliable method involves the cyclocondensation of benzylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by oxidation and hydrolysis. A more direct approach, adapted from Vilsmeier-Haack type reactions on hydrazones, is also common for building the pyrazole core.[12][13]

G cluster_reactants Reactants ethyl_acetoacetate Ethyl Acetoacetate intermediate Ethyl 1-benzyl-1H-pyrazole-4-carboxylate ethyl_acetoacetate->intermediate 1. DMF-DMA 2. Benzylhydrazine, AcOH dmf_dma DMF-DMA benzylhydrazine Benzylhydrazine Dihydrochloride hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthesis workflow for the target synthon.

Protocol 2.1: Two-Step Synthesis from Ethyl Acetoacetate

Rationale: This protocol follows a robust pathway where ethyl acetoacetate is first converted to an enaminone intermediate, which then undergoes cyclization with benzylhydrazine to form the pyrazole ester. The N-benzyl group is installed regioselectively due to the nature of the electrophilic carbon centers. The final step is a standard saponification to yield the desired carboxylic acid.

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Benzylhydrazine dihydrochloride[14]

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 2M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step A: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

    • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq). Stir the mixture at 80 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the volatile byproducts under reduced pressure to yield crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.

    • Dissolve the crude intermediate in glacial acetic acid. Add benzylhydrazine dihydrochloride (1.05 eq) portion-wise.

    • Heat the reaction mixture to 100 °C and stir for 6 hours.

    • Cool the mixture to room temperature and pour it into ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure pyrazole ester.

  • Step B: Hydrolysis to the Carboxylic Acid

    • Dissolve the purified ester from Step A in a 3:1 mixture of ethanol and water.

    • Add sodium hydroxide (3.0 eq) and reflux the mixture for 4 hours, or until TLC analysis indicates complete consumption of the ester.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 2M HCl while cooling in an ice bath. A white precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield this compound.

Validation:

  • Identity: Confirm by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic signals for the benzyl protons, the two pyrazole protons, and the absence of the ethyl ester signals.

  • Purity: Assess by HPLC or melting point determination.

Core Applications in Synthesis

The carboxylic acid moiety is a gateway to a vast array of chemical transformations, allowing for the construction of diverse molecular architectures.

Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a key structural feature of peptides and numerous pharmaceuticals.[15] Direct condensation of a carboxylic acid and an amine is inefficient; therefore, activating agents are required.[16] Modern peptide coupling reagents like HATU offer high yields, fast reaction times, and minimal side reactions.[15]

G acid 1-Benzyl-1H-pyrazole- 4-carboxylic acid reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) acid->reagents amine Primary or Secondary Amine (R¹R²NH) amine->reagents product N-Substituted Pyrazole- 4-carboxamide reagents->product Amide Coupling

Caption: General workflow for amide coupling.

Protocol 3.1.1: HATU-Mediated Amide Coupling

Rationale: This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea ester, which is readily attacked by the amine. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid and facilitate the reaction.[15]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and saturated aqueous LiCl solution (to remove residual DMF).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired amide.

Fischer Esterification

Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a lead compound, often used to create prodrugs or enhance solubility. The Fischer-Speier esterification is a classic, acid-catalyzed method that is effective for preparing simple alkyl esters.[17]

G acid 1-Benzyl-1H-pyrazole- 4-carboxylic acid catalyst Acid Catalyst (e.g., H₂SO₄) acid->catalyst alcohol Alcohol (R-OH) (Solvent & Reagent) alcohol->catalyst product Pyrazole-4-carboxylate Ester catalyst->product Reflux

Caption: Fischer-Speier esterification process.

Protocol 3.2.1: Synthesis of Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Rationale: This protocol relies on the principle of Le Châtelier. By using the alcohol (methanol) as the solvent, its large excess drives the equilibrium towards the formation of the ester product. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[17]

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring suspension.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 8-16 hours. The reaction can be monitored by TLC by observing the disappearance of the starting acid.[18]

  • After cooling to room temperature, remove the bulk of the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

  • If necessary, purify the product by silica gel chromatography (eluent: hexane/ethyl acetate).

Advanced Application: Decarbonylative Suzuki Cross-Coupling

A modern and powerful application for heterocyclic carboxylic acids is their use in decarbonylative cross-coupling reactions. This strategy allows the carboxylic acid group to function as a traceless directing group that is ultimately replaced by an aryl or heteroaryl group, providing direct access to biaryl structures without requiring halogenated precursors.[19]

G acid 1-Benzyl-1H-pyrazole- 4-carboxylic acid catalyst_system Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Anhydride Activator Base (e.g., K₂CO₃) acid->catalyst_system boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->catalyst_system product 4-Aryl-1-benzyl-1H-pyrazole catalyst_system->product Decarbonylative Coupling (-CO, -H₂O)

Caption: Palladium-catalyzed decarbonylative Suzuki coupling.

Protocol 3.3.1: Synthesis of 1-Benzyl-4-phenyl-1H-pyrazole

Rationale: This protocol utilizes a palladium catalyst to couple the pyrazole carboxylic acid with an arylboronic acid. The reaction proceeds through the in-situ formation of a mixed anhydride, which then undergoes oxidative addition to the palladium(0) center, followed by decarbonylation, transmetalation with the boronic acid, and reductive elimination to furnish the C-C coupled product.[19] This avoids the synthesis of a 4-bromo or 4-iodo pyrazole precursor.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Pivalic anhydride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₂CO₃ (3.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe, followed by pivalic anhydride (1.5 eq).

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction by taking aliquots and analyzing via LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the 1-benzyl-4-phenyl-1H-pyrazole product.

Conclusion

This compound is a highly effective and versatile synthon for organic synthesis. Its readily available nature and the reactivity of its carboxylic acid handle allow for straightforward entry into the synthesis of diverse amides, esters, and, through modern catalytic methods, complex biaryl structures. The protocols outlined in this guide provide robust and reproducible methods for leveraging this building block in discovery chemistry programs, facilitating the rapid generation of novel pyrazole-containing molecules for biological evaluation.

References

Applications of 1-Benzyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3][4] The 1-benzyl-1H-pyrazole-4-carboxylic acid motif, in particular, serves as a versatile starting point for the synthesis of potent and selective modulators of various biological targets. The benzyl group at the N1 position allows for exploration of hydrophobic interactions within target binding sites, while the carboxylic acid at the C4 position provides a key interaction point, often acting as a hydrogen bond donor/acceptor or a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.[5][6] This document provides an overview of the applications of this scaffold, focusing on its role in the development of kinase inhibitors, and includes detailed protocols and data for researchers.

Key Application: Inhibition of Receptor-Interacting Protein 1 (RIP1) Kinase

A significant application of the 1-benzyl-1H-pyrazole scaffold is in the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase.[7] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrosis involved in the pathophysiology of various inflammatory diseases, including pancreatitis, ischemia-reperfusion injury, and neurodegenerative disorders. Inhibition of RIP1 kinase is a promising therapeutic strategy for these conditions.

Quantitative Data: RIP1 Kinase Inhibitory Activity

Derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated for their ability to inhibit RIP1 kinase and protect against necroptosis. The structure-activity relationship (SAR) studies led to the discovery of potent compounds, with key data summarized below.

Compound IDStructureRIP1 Kinase Kd (μM)Cell Necroptosis EC50 (μM)
1a 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazoleNot ReportedNot Reported
4b (Structure derived from SAR optimization)0.0780.160

Table 1: In vitro activity of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase and cell necroptosis. Data extracted from a study on RIP1 kinase inhibitors.[7]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of derivatives based on the this compound core, which can be adapted for the creation of compound libraries for screening.

Step 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 4-pyrazolecarboxylate in a suitable solvent (e.g., N,N-dimethylformamide, DMF), add a base such as potassium carbonate (K2CO3).

  • Add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Step 3: Amide Coupling to Generate Derivatives

  • Dissolve the carboxylic acid from Step 2 in a suitable solvent (e.g., dichloromethane, DCM, or DMF).

  • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents.

  • Purify the final amide derivative by column chromatography or recrystallization.

In Vitro RIP1 Kinase Inhibition Assay (Kinase Binding Assay)

This protocol outlines a method to determine the binding affinity (Kd) of synthesized compounds for RIP1 kinase.

  • Reagents and Materials : Recombinant human RIP1 kinase, a broad-spectrum kinase inhibitor ligand (e.g., KINOMEscan™ tracer), test compounds, and affinity chromatography matrix.

  • Procedure :

    • Immobilize the test compounds on a solid support or use them in solution.

    • Prepare a solution of RIP1 kinase and the inhibitor ligand.

    • Incubate the kinase and ligand with varying concentrations of the test compound.

    • The test compound will compete with the immobilized ligand for binding to the kinase.

    • Quantify the amount of kinase bound to the solid support using a detection method such as quantitative PCR (for DNA-tagged kinase) or an antibody-based assay.

    • Calculate the Kd value from the competition binding curve.

Cell-Based Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

  • Cell Line : A cell line susceptible to necroptosis, such as human HT-29 cells.[7]

  • Induction of Necroptosis : Treat cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Procedure :

    • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Add the necroptosis-inducing cocktail (TNF-α/BV6/z-VAD-fmk).

    • Incubate for 24 hours.

    • Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Plot the cell viability against the compound concentration and determine the EC50 value.

Visualizations

Signaling Pathway

RIP1_Kinase_Pathway TNFR TNF Receptor Complex_I Complex I (Pro-survival) TNFR->Complex_I TNFa TNF-α TNFa->TNFR RIP1 RIP1 Kinase Complex_I->RIP1 Complex_II Complex II / Necrosome RIP1->Complex_II MLKL MLKL Complex_II->MLKL pMLKL pMLKL (Active) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Inhibitor 1-Benzyl-1H-pyrazole Derivative Inhibitor->RIP1

Caption: RIP1 Kinase signaling pathway leading to necroptosis and the point of intervention by 1-benzyl-1H-pyrazole inhibitors.

Experimental Workflow

Screening_Workflow cluster_0 Compound Synthesis cluster_1 Screening Cascade Start 1-Benzyl-1H-pyrazole- 4-carboxylic acid Derivatization Amide Coupling / SAR Modifications Start->Derivatization Library Compound Library Derivatization->Library Biochemical In Vitro Kinase Assay (Kd) Library->Biochemical Cellular Cell-Based Necroptosis Assay (EC50) Biochemical->Cellular InVivo In Vivo Disease Model (e.g., Pancreatitis) Cellular->InVivo Lead_Compound Lead Compound InVivo->Lead_Compound Identify Lead

Caption: A typical workflow for the discovery of bioactive compounds starting from the this compound scaffold.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic cluster_R1 N1-Benzyl Group cluster_R2 C4-Carboxylic Acid Core Core Scaffold: 1-Benzyl-1H-pyrazole- 4-carboxylic acid R1_Mod Substitution on Benzyl Ring Core->R1_Mod R2_Mod Conversion to Amides, Esters, Bioisosteres Core->R2_Mod R1_Impact Impacts: - Potency - Hydrophobic Interactions R1_Mod->R1_Impact Optimized_Compound Optimized Inhibitor R1_Impact->Optimized_Compound R2_Impact Impacts: - Potency (H-bonding) - Selectivity - PK Properties R2_Mod->R2_Impact R2_Impact->Optimized_Compound

Caption: Logical diagram illustrating the structure-activity relationship (SAR) considerations for modifying the this compound scaffold.

References

detailed protocol for esterification of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the esterification of 1-Benzyl-1H-pyrazole-4-carboxylic acid, a common scaffold in medicinal chemistry. Three widely applicable methods are presented: Fischer-Speier Esterification, Thionyl Chloride-Mediated Esterification, and Steglich Esterification using DCC. Each protocol is designed to be a clear, step-by-step guide for laboratory execution. Quantitative data is summarized for easy comparison, and a visual workflow is provided to illustrate the general process.

Introduction

The pyrazole ring is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. Modification of substituents on the pyrazole core is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The esterification of a carboxylic acid group, such as in this compound, is a fundamental transformation to produce ester derivatives which can act as prodrugs, improve cell permeability, or serve as key intermediates for further functionalization. This application note details three robust methods to achieve this transformation, catering to different substrate sensitivities and laboratory preferences.

Key Experimental Protocols

Three distinct and reliable methods for the esterification of this compound are outlined below.

Protocol 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, with the removal of water to drive the equilibrium towards the product.[1][2][3][4][5]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Thionyl Chloride-Mediated Esterification

This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol.[6][7][8][9] This is an irreversible reaction.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Alcohol (e.g., Methanol, Ethanol)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Pyridine or Triethylamine (optional, as a base)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add an excess of thionyl chloride (e.g., 2-5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear. Monitor the formation of the acid chloride by TLC (by quenching a small aliquot with methanol).

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM or toluene.

  • Cool the solution in an ice bath and add the desired alcohol (1.2-2.0 eq) dropwise. If desired, a non-nucleophilic base like pyridine or triethylamine (1.2 eq) can be added to scavenge the HCl produced.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction by carefully adding water or saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Steglich Esterification using Dicyclohexylcarbodiimide (DCC)

This is a mild esterification method suitable for substrates that are sensitive to acidic or harsh conditions.[10][11][12][13] It utilizes a coupling agent to activate the carboxylic acid.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, or more complex alcohols)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1-1.3 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Data Presentation

ParameterFischer-Speier EsterificationThionyl Chloride-MediatedSteglich Esterification (DCC)
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Alcohol 20-50 eq (serves as solvent)1.2-2.0 eq1.2 eq
Activating Agent H₂SO₄ or TsOH (catalytic)SOCl₂ (2-5 eq)DCC (1.1-1.3 eq)
Catalyst -DMF (catalytic, optional)DMAP (0.1-0.2 eq)
Solvent AlcoholToluene or DCMDCM
Temperature RefluxReflux, then 0 °C to RT0 °C to RT
Reaction Time 4-24 h2-5 h4-18 h
Work-up Basic washBasic washFiltration, then acidic & basic wash
By-products WaterHCl, SO₂Dicyclohexylurea (DCU)
Advantages Inexpensive reagentsIrreversible, high yieldingMild conditions, good for sensitive substrates
Disadvantages Reversible, requires excess alcoholHarsh reagents, generates corrosive gasStoichiometric waste (DCU), DCC is an allergen

Mandatory Visualization

Esterification_Workflow General Workflow for Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Alcohol reagents Add Activating Agent/Catalyst (e.g., H2SO4, SOCl2, or DCC/DMAP) start->reagents reaction Stir/Reflux for specified time (Monitor by TLC) reagents->reaction quench Quench Reaction / Neutralize reaction->quench extract Aqueous Wash & Organic Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography/Recrystallization) concentrate->purify end_product Pure Ester Product purify->end_product

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-Benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-Benzyl-1H-pyrazole-4-carboxylic acid and its derivatives in high-throughput screening (HTS) assays, with a primary focus on kinase inhibition, a critical area in drug discovery.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a versatile starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents. Derivatives of 1-benzyl-1H-pyrazole have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

This document outlines a representative HTS campaign designed to identify inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a crucial mediator of necroptosis, a form of programmed cell death. While the specific compound this compound is used as a reference, the protocols are adaptable for screening libraries of related pyrazole derivatives against various kinase targets.

Data Presentation: Screening of a Pyrazole Library against RIP1 Kinase

A library of 1,000 pyrazole derivatives, including this compound, was screened against human RIP1 kinase in a luminescence-based kinase assay. The following tables summarize the key performance indicators of the primary screen and the dose-response analysis of a confirmed hit compound.

Table 1: Primary High-Throughput Screening Statistics

ParameterValueDescription
Compound Concentration 10 µMSingle concentration used for the primary screen.
Number of Compounds Screened 1,000Total number of pyrazole derivatives in the library.
Assay Format 384-well plateStandard format for HTS.
Z'-Factor 0.85A measure of assay quality and robustness.
Signal-to-Background Ratio 8.2Indicates a strong assay window.
Primary Hit Rate 1.5%Percentage of compounds showing >50% inhibition.
Confirmation Rate 80%Percentage of primary hits confirmed upon re-testing.

Table 2: Dose-Response Analysis of a Confirmed Hit (Compound 4b)

ParameterValue
Compound ID 4b (a derivative of 1-Benzyl-1H-pyrazole)
Target Kinase Human RIP1
IC50 (µM) 0.160
Hill Slope 1.1
Maximum Inhibition (%) 98%

Experimental Protocols

Luminescence-Based Kinase Assay for RIP1

This protocol describes a generic luminescence-based assay to measure the activity of RIP1 kinase and the inhibitory potential of test compounds. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition.

Materials:

  • Human recombinant RIP1 kinase

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound and other test compounds dissolved in DMSO

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known RIP1 inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer containing RIP1 kinase and the appropriate substrate.

    • Dispense 5 µL of the 2X kinase/substrate master mix into each well of the assay plate containing the compounds.

    • Allow the compounds to pre-incubate with the kinase for 15 minutes at room temperature.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Luminescencecompound - Luminescencepositive control) / (Luminescencenegative control - Luminescencepositive control)

    • For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Necroptosis Inhibition Assay

This assay evaluates the ability of the identified hits to inhibit necroptosis in a cellular context. HT-29 human colon cancer cells are a suitable model as they undergo necroptosis upon stimulation with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well clear-bottom, white-walled plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Harvest and count HT-29 cells.

    • Seed 5,000 cells per well in 40 µL of culture medium into a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a stimulation cocktail containing TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and Z-VAD-FMK (final concentration 20 µM) in culture medium.

    • Add 10 µL of the stimulation cocktail to all wells except the untreated control wells.

    • Incubate the plate for 24 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 50 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assay Lib Pyrazole Library (1000 compounds) Plate 384-well Source Plates Lib->Plate Plating Assay Luminescence-Based Kinase Assay (10 µM) Plate->Assay Acoustic Dispensing Read Luminescence Reading Assay->Read Data1 Data Analysis (% Inhibition) Read->Data1 Hits Primary Hits (>50% Inhibition) Data1->Hits Dose Dose-Response Assay (10-point curve) Hits->Dose IC50 IC50 Determination Dose->IC50 Confirmed Confirmed Hits IC50->Confirmed CellAssay Cell-Based Necroptosis Inhibition Assay Confirmed->CellAssay EC50 EC50 Determination CellAssay->EC50

Caption: High-throughput screening workflow for identifying pyrazole-based kinase inhibitors.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 Casp8 Caspase-8 TRADD->Casp8 Necrosome Necrosome (RIP1-RIP3-MLKL) RIP1->Necrosome Casp8->RIP1 Inhibits Apoptosis Apoptosis Casp8->Apoptosis cIAP cIAP1/2 cIAP->RIP1 Ubiquitinates (Inhibits Necroptosis) Smac Smac Mimetic Smac->cIAP Inhibits MLKL pMLKL Necrosome->MLKL Pore Pore Formation MLKL->Pore Necroptosis Necroptosis Pore->Necroptosis Inhibitor 1-Benzyl-1H-pyrazole derivative Inhibitor->RIP1 Inhibits

Caption: Simplified signaling pathway of TNF-α induced necroptosis and the point of intervention for RIP1 kinase inhibitors.

Application Notes and Protocols: 1-Benzyl-1H-pyrazole-4-carboxylic acid in Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1H-pyrazole-4-carboxylic acid is a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of novel heterocyclic compounds with diverse biological activities. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of biologically relevant heterocyclic systems.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence involving the Vilsmeier-Haack formylation of a suitable hydrazone followed by oxidation of the resulting aldehyde.

Experimental Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This procedure is adapted from the known synthesis of similar pyrazole-4-carbaldehydes.

  • Materials:

    • Acetophenone

    • Benzylhydrazine

    • Ethanol

    • Glacial Acetic Acid

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium bicarbonate (NaHCO₃)

    • Crushed ice

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

    • Vilsmeier-Haack Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • Formylation: Dissolve the crude hydrazone from step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

    • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate of 1-benzyl-1H-pyrazole-4-carbaldehyde will form.

    • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Oxidation of 1-Benzyl-1H-pyrazole-4-carbaldehyde to this compound

This protocol is a general method for the oxidation of aryl aldehydes.

  • Materials:

    • 1-Benzyl-1H-pyrazole-4-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Pyridine

    • Water

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Oxidation: In a round-bottom flask, dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of pyridine and water (e.g., 1:1 v/v). To this solution, add potassium permanganate (2.0-3.0 eq) portion-wise at room temperature. The reaction is exothermic, so maintain the temperature below 50 °C. Stir the mixture at room temperature for 12-24 hours, or until TLC indicates the complete consumption of the starting material.

    • Work-up: After the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Isolation: Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

    • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Application in Novel Heterocyclic Compound Synthesis

This compound is a versatile precursor for the synthesis of various fused and non-fused heterocyclic systems.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their potent activity as kinase inhibitors.

  • Experimental Protocol 2: Synthesis of 1-Benzyl-4-substituted-1H-pyrazolo[3,4-d]pyrimidines

    • Amide Formation: Couple this compound with a primary amine using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the corresponding amide.

    • Cyclization: The resulting pyrazole-4-carboxamide can be cyclized to the pyrazolo[3,4-d]pyrimidine core through various methods, for instance, by reacting with formamide or by a cyclocondensation reaction with an appropriate one-carbon synthon.

  • Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

    G A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R-NH2) B->C D 1-Benzyl-N-(R)-1H-pyrazole-4-carboxamide C->D E Cyclization (e.g., Formamide, heat) D->E F 1-Benzyl-4-(R)-1H-pyrazolo[3,4-d]pyrimidine E->F

    Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines have shown a wide range of biological activities, including antimicrobial and anticancer properties.

  • Experimental Protocol 3: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridines This synthesis can be achieved through a multi-step sequence starting from the pyrazole-4-carboxylic acid.

    • Reduction to Alcohol: Reduce the carboxylic acid to the corresponding alcohol, (1-benzyl-1H-pyrazol-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

    • Oxidation to Aldehyde: Oxidize the alcohol back to the aldehyde, 1-benzyl-1H-pyrazole-4-carbaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

    • Cyclocondensation: React the aldehyde with a β-ketoester or a malononitrile derivative in the presence of a base to construct the pyridine ring.

  • Workflow for Pyrazolo[3,4-b]pyridine Synthesis

    G A This compound B Reduction (e.g., LiAlH4) A->B C (1-Benzyl-1H-pyrazol-4-yl)methanol B->C D Oxidation (e.g., PCC) C->D E 1-Benzyl-1H-pyrazole-4-carbaldehyde D->E G Cyclocondensation E->G F β-Ketoester / Malononitrile F->G H 1-Benzyl-1H-pyrazolo[3,4-b]pyridine Derivative G->H

    Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Application 3: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles with a broad spectrum of biological activities.

  • Experimental Protocol 4: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles

    • Hydrazide Formation: Convert this compound to its corresponding methyl or ethyl ester via Fischer esterification. React the ester with hydrazine hydrate to form 1-benzyl-1H-pyrazole-4-carbohydrazide.

    • Cyclization: React the hydrazide with a carboxylic acid in the presence of a dehydrating agent like POCl₃, or with an orthoester to form the 1,3,4-oxadiazole ring.

  • Workflow for 1,3,4-Oxadiazole Synthesis

    G A This compound B Esterification A->B C Pyrazole-4-carboxylate Ester B->C D Hydrazinolysis C->D E 1-Benzyl-1H-pyrazole-4-carbohydrazide D->E G Cyclization (e.g., POCl3) E->G F Carboxylic Acid / Orthoester F->G H 2-(1-Benzyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole G->H

    Caption: Synthesis of 1,3,4-Oxadiazoles.

Biological Activity of Synthesized Heterocycles

Derivatives of this compound have been reported to exhibit potent biological activities, particularly as kinase inhibitors.

Quantitative Data Summary
Compound ClassTargetExample CompoundIC₅₀ / KᵢCell LineActivityReference
Pyrazolo[3,4-d]pyrimidinePKD17m17-35 nM-Potent pan-PKD inhibitor[1]
Pyrazolo[3,4-d]pyrimidineCDK233a,bComparable to olomoucine-Selective CDK2 inhibition
Pyrazolo[3,4-d]pyrimidineAnticancer1d1.74 µMMCF-7Antiproliferative[2]
Pyrazolo[3,4-b]pyridineTRKAC0356 nMKm-12Antiproliferative[3]
Pyrazolo[3,4-b]pyridineCDK2/PIM16b-HCT-116, HepG2Antiproliferative, Apoptosis induction
Signaling Pathways

RIP1 Kinase Signaling Pathway

Derivatives of 1-benzyl-1H-pyrazole have been identified as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis and inflammation.

G cluster_0 TNF-α Signaling cluster_1 Necroptosis TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIP1 RIP1 Kinase cIAP1_2->RIP1 LUBAC LUBAC RIP1->LUBAC NEMO NEMO LUBAC->NEMO IKK IKK Complex NEMO->IKK NF_kB NF-κB IKK->NF_kB Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF_kB->Gene Transcription\n(Inflammation, Survival) RIP1_K RIP1 Kinase RIP3 RIP3 Kinase RIP1_K->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 1-Benzyl-1H-pyrazole Derivative (Inhibitor) Inhibitor->RIP1 Inhibits Kinase Activity Inhibitor->RIP1_K Inhibits Kinase Activity

Caption: RIP1 Kinase Signaling and Inhibition.

MEK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in cancer cell proliferation, and pyrazole derivatives have been developed as MEK inhibitors.

G cluster_0 MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazole-based MEK Inhibitor Inhibitor->MEK Inhibits Kinase Activity

Caption: MEK/ERK Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel pyrazole-based derivatives targeting various disease pathways. The adaptability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic agents.

References

Application Note & Protocol: Quantification of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.[1][2][3]

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₂[2][3]
Molecular Weight202.21 g/mol [2][3]
CAS Number401647-24-3
AppearanceSolid
Melting Point134.39 °C[1]
Water Solubility195.69 mg/L[1]

Section 1: HPLC-UV Method

This method is suitable for the quantification of this compound in bulk material and simple formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized, starting with a 60:40 (Acetonitrile:Aqueous) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (Hypothetical Data):

The method should be validated according to standard guidelines. The following table summarizes typical validation parameters.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Section 2: LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte (this compound): Precursor ion (m/z) 203.1 → Product ion (m/z) 91.1

    • Internal Standard (e.g., Isotopically Labeled Analog): To be determined based on the available standard.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

3. Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (R²) > 0.998
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Standard Reference Standard StockSolution Stock Solution Preparation Standard->StockSolution Sample Test Sample (e.g., Plasma) SampleExtraction Sample Extraction/Precipitation Sample->SampleExtraction WorkingStandards Working Standard Dilutions StockSolution->WorkingStandards HPLC_UV HPLC-UV Analysis WorkingStandards->HPLC_UV LCMS LC-MS/MS Analysis WorkingStandards->LCMS SampleExtraction->HPLC_UV SampleExtraction->LCMS DataAcquisition Data Acquisition HPLC_UV->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Integration DataAcquisition->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Methods

The choice of analytical method depends on the required sensitivity and the complexity of the sample matrix.

G cluster_matrix Sample Matrix cluster_method Analytical Method Selection Analyte This compound Bulk Bulk Material / Simple Formulation Analyte->Bulk Complex Biological Matrix (Plasma, Tissue) Analyte->Complex HPLC_UV HPLC-UV (Lower Sensitivity, Simpler) Bulk->HPLC_UV LC_MSMS LC-MS/MS (High Sensitivity & Selectivity) Complex->LC_MSMS

Caption: Selection of analytical method based on sample matrix.

References

Application Notes and Protocols: 1-Benzyl-1H-pyrazole-4-carboxylic acid as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-benzyl-1H-pyrazole-4-carboxylic acid as a versatile ligand in coordination chemistry. This document details its synthesis, potential applications in forming metal-organic frameworks (MOFs) and coordination polymers, and includes detailed experimental protocols. The information is curated for professionals in research, chemical synthesis, and drug development.

Introduction to this compound

This compound is a bifunctional organic ligand featuring a pyrazole ring, which provides nitrogen donor atoms, and a carboxylic acid group, which offers oxygen donor atoms. The benzyl group attached to the pyrazole nitrogen enhances the ligand's steric bulk and potential for π-π stacking interactions within the resulting coordination complexes. These characteristics make it a promising candidate for the construction of novel coordination polymers and MOFs with diverse topologies and potential applications in catalysis, gas storage, and materials science.

Chemical Structure and Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 401647-24-3[1]

  • Molecular Formula: C₁₁H₁₀N₂O₂[1]

  • Molecular Weight: 202.21 g/mol [1]

Synthesis of this compound

Workflow for the Synthesis of this compound:

G A Ethyl 4-formyl-1H-pyrazole-4-carboxylate B Protection of Pyrazole N-H A->B e.g., Boc anhydride C N-Benzylation B->C Benzyl bromide, Base D Deprotection C->D e.g., TFA E Hydrolysis of Ester D->E NaOH or LiOH F This compound E->F G A This compound D Mixing in a sealed vessel A->D B Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) B->D C Solvent (e.g., DMF, DEF, Ethanol) C->D E Solvothermal Reaction (Heating) D->E F Cooling and Crystal Formation E->F G Washing and Drying F->G H Coordination Polymer / MOF G->H G A Excitation Source B MOF with 1-Benzyl-1H-pyrazole- 4-carboxylate Ligand A->B C Luminescence Emission B->C Fluorescence E Analyte-MOF Interaction B->E D Analyte D->E F Luminescence Quenching/Enhancement E->F

References

Application Notes and Protocols: N-Benzylation of Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the synthesis of 1-benzyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Pyrazole derivatives are known for their diverse pharmacological activities, and N-alkylation of the pyrazole ring is a common strategy to modulate their biological properties. Direct N-benzylation of pyrazole-4-carboxylic acid can be challenging due to the presence of the acidic carboxylic acid proton. Therefore, a robust and high-yielding two-step protocol is presented, involving the protection of the carboxylic acid as an ethyl ester, followed by N-benzylation and subsequent hydrolysis.

Experimental Workflow

The overall synthetic strategy is outlined in the following workflow diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrolysis A Pyrazole-4-carboxylic acid B Ethyl pyrazole-4-carboxylate A->B Ethanol, H₂SO₄ (cat.), Reflux C Ethyl 1-benzyl-1H-pyrazole-4-carboxylate B->C NaH, Benzyl bromide, DMF D This compound C->D NaOH (aq), Heat

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations.

StepReactionReagents & ConditionsTypical Yield (%)
1EsterificationPyrazole-4-carboxylic acid, Ethanol, H₂SO₄ (catalytic), Reflux, 12-24 h85-95
2N-BenzylationEthyl pyrazole-4-carboxylate, NaH, Benzyl bromide, DMF, 0 °C to rt, 4-12 h80-90
3HydrolysisEthyl 1-benzyl-1H-pyrazole-4-carboxylate, aq. NaOH, Reflux, 2-4 h>95

Experimental Protocols

Step 1: Synthesis of Ethyl Pyrazole-4-carboxylate

This procedure outlines the esterification of pyrazole-4-carboxylic acid to protect the carboxylic acid functionality.

Materials:

  • Pyrazole-4-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazole-4-carboxylic acid (1.0 eq).

  • Add an excess of absolute ethanol to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl pyrazole-4-carboxylate as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Step 2: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This protocol describes the N-benzylation of the pyrazole ring.

Materials:

  • Ethyl pyrazole-4-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Materials:

  • Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH, aqueous solution, e.g., 2 M)

  • Hydrochloric acid (HCl, aqueous solution, e.g., 2 M)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the solution by the slow addition of aqueous hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to yield this compound. The product can be recrystallized from a suitable solvent if further purification is required.

Logical Relationships in the N-Benzylation Step

The following diagram illustrates the key relationships and considerations in the N-benzylation reaction.

G cluster_0 Inputs cluster_1 Reaction cluster_2 Outputs A Ethyl pyrazole-4-carboxylate E Deprotonation of Pyrazole N-H A->E B Sodium Hydride (Base) B->E I Hydrogen Gas (Byproduct) B->I C Benzyl Bromide (Alkylating Agent) F Nucleophilic Attack on Benzyl Bromide C->F E->F G Ethyl 1-benzyl-1H-pyrazole-4-carboxylate F->G H Sodium Bromide (Byproduct) F->H

Caption: Key steps and components in the N-benzylation reaction.

Application Notes and Protocols: 1-Benzyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Benzyl-1H-pyrazole-4-carboxylic acid and its derivatives in agrochemical research. The pyrazole scaffold is a significant pharmacophore in the development of modern fungicides, insecticides, and herbicides. This compound serves as a crucial building block for creating a diverse range of biologically active molecules.

Introduction to Pyrazole Carboxylic Acids in Agrochemicals

Pyrazole and its derivatives are heterocyclic compounds that have gained prominence in the agrochemical industry due to their broad spectrum of biological activities.[1] The versatility of the pyrazole ring allows for extensive chemical modifications, leading to the development of potent and selective agrochemicals.[2] In particular, pyrazole carboxamides, which can be synthesized from this compound, are key components in a number of commercial pesticides.[3]

Key Application Areas:

  • Fungicides: Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2]

  • Insecticides: Pyrazole insecticides often target the nervous system or energy metabolism of insects.[2][4]

  • Herbicides: Certain pyrazole derivatives have been developed as herbicides that can offer selective weed control.[5][6]

Quantitative Data on Agrochemical Activity

The following tables summarize the biological activity of various derivatives synthesized from pyrazole carboxylic acid precursors, illustrating the potential of the this compound scaffold.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference
7aiRhizoctonia solani0.37[7]
26Botrytis cinerea2.432[8]
26Rhizoctonia solani2.182[8]
26Valsa mali1.787[8]
26Thanatephorus cucumeris1.638[8]
26Fusarium oxysporum6.986[8]
26Fusarium graminearum6.043[8]
8jAlternaria solani3.06[9]

Table 2: Insecticidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget PestLC50 (mg/L)Reference
5gPlutella xylostella2.04[10]
5ePlutella xylostella23.72[10]
5vPlutella xylostella20.01[10]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound IDWeed SpeciesInhibition (%) at 150 g a.i./hm²Reference
6aDigitaria sanguinalis50-60[11]
6cAbutilon theophrasti50-60[11]
6aEclipta prostrata50-60[11]
6cEclipta prostrata50-60[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of agrochemicals derived from pyrazole carboxylic acids are provided below.

Protocol 1: Synthesis of 1-Benzyl-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general two-step process for the synthesis of pyrazole carboxamide derivatives from this compound.

Step 1: Synthesis of 1-Benzyl-1H-pyrazole-4-carbonyl chloride

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) (1.5 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-Benzyl-1H-pyrazole-4-carbonyl chloride.

  • Use the crude acid chloride directly in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine (1.0 eq) and a base (e.g., triethylamine or pyridine) (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 1-Benzyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted-1-benzyl-1H-pyrazole-4-carboxamide.

Protocol 2: In Vitro Fungicidal Assay (Mycelium Growth Inhibition)

This protocol outlines the procedure for evaluating the fungicidal activity of pyrazole derivatives against various phytopathogenic fungi.[7]

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.

  • Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each Petri dish with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 48-72 hours), or when the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This protocol describes a common method for assessing the insecticidal activity of compounds against leaf-eating insects like the diamondback moth (Plutella xylostella).[10]

  • Prepare stock solutions of the test compounds in a mixture of acetone and water containing a surfactant (e.g., Triton X-100).

  • Prepare a series of dilutions from the stock solutions.

  • Excise leaf discs from a suitable host plant (e.g., cabbage) and dip them into the test solutions for a few seconds.

  • Allow the leaf discs to air-dry.

  • Place the treated leaf discs into Petri dishes lined with moistened filter paper.

  • Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess larval mortality after 48-72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the mortality rate for each concentration, correcting for any control mortality using Abbott's formula.

  • Determine the LC50 value (the concentration that causes 50% mortality) by probit analysis.

Diagrams

The following diagrams illustrate the synthesis workflow and a conceptual signaling pathway for the mode of action of certain pyrazole-based agrochemicals.

Synthesis_Workflow start This compound acid_chloride 1-Benzyl-1H-pyrazole-4-carbonyl chloride start->acid_chloride SOCl2 amide N-Substituted-1-benzyl-1H-pyrazole-4-carboxamide acid_chloride->amide Amide Coupling amine Amine (R-NH2) amine->amide purification Purification amide->purification final_product Final Product purification->final_product SDHI_Pathway cluster_mitochondrion Mitochondrion succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- atp ATP Production etc->atp cell_death Fungal Cell Death pyrazole Pyrazole Carboxamide (SDHI) pyrazole->inhibition inhibition->sdh Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzyl-1H-pyrazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

General Questions

Q1: What are the common synthetic routes to obtain this compound?

A1: There are three primary synthetic pathways for this compound:

  • Route A: N-Benzylation and Hydrolysis. This two-step route starts with the N-benzylation of ethyl 1H-pyrazole-4-carboxylate, followed by the hydrolysis of the resulting ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

  • Route B: Oxidation of 1-Benzyl-1H-pyrazole-4-carbaldehyde. This method involves the oxidation of the corresponding pyrazole-4-carbaldehyde to the carboxylic acid.

  • Route C: Cyclocondensation. This route involves the direct synthesis of the pyrazole ring by reacting benzylhydrazine with a suitable three-carbon precursor that already contains the carboxylate or a precursor functional group.

Troubleshooting: Low Yield

Q2: My overall yield for the synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (Route A, Step 1) is low. What are the potential causes and solutions?

A2: Low yields in the N-benzylation of ethyl 1H-pyrazole-4-carboxylate can stem from several factors. Key areas to troubleshoot include the choice of base, solvent, reaction temperature, and the potential for side reactions.

  • Inefficient Deprotonation: The pyrazole NH is weakly acidic, requiring a sufficiently strong base for deprotonation. If using a weak base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize its reactivity. Consider stronger bases if the reaction remains sluggish.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile or DMF are generally effective as they can dissolve the pyrazole and the benzylating agent, and they solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may lead to the decomposition of reactants or products. It is advisable to start at a moderate temperature (e.g., refluxing acetonitrile) and monitor the reaction progress by TLC.

  • Side Reactions: Benzyl chloride can undergo self-condensation or react with the solvent under certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: The hydrolysis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (Route A, Step 2) is incomplete, resulting in a low yield of the final carboxylic acid. How can I improve this step?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, consider the following:

  • Choice and Concentration of Base: Sodium hydroxide or potassium hydroxide are commonly used for saponification. Increasing the concentration of the base or using a larger excess can improve the reaction rate.

  • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of both the ester and the hydroxide salt. The ratio of the solvents can be adjusted to optimize solubility.

  • Reaction Temperature and Time: Refluxing the reaction mixture is often necessary to achieve complete hydrolysis. Extend the reaction time and monitor the disappearance of the starting material by TLC.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (pH 2-3) for complete precipitation.

Q4: The oxidation of 1-benzyl-1H-pyrazole-4-carbaldehyde (Route B) gives a poor yield of the carboxylic acid. What are the critical parameters to control?

A4: Low yields in the oxidation of the aldehyde can be due to incomplete reaction or over-oxidation.

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO4) is a strong and effective oxidizing agent for this transformation.[1][2] The reaction is typically performed in a basic aqueous solution.

  • Reaction Conditions: The reaction with KMnO4 can be exothermic. It is crucial to control the temperature by slow addition of the oxidant and cooling the reaction mixture in an ice bath.[3]

  • Stoichiometry of the Oxidant: Using an insufficient amount of KMnO4 will lead to incomplete conversion. A slight excess is generally used to ensure all the aldehyde is consumed.

  • Work-up: After the reaction, the manganese dioxide (MnO2) byproduct needs to be removed. This is typically done by filtration after quenching the excess KMnO4 with a reducing agent like sodium bisulfite or isopropanol. The filtrate is then acidified to precipitate the carboxylic acid.

Troubleshooting: Purity and Side Products

Q5: I am observing the formation of an isomeric byproduct in my synthesis. How can I improve the regioselectivity?

A5: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly when constructing the ring (Route C).[4][5] When using benzylhydrazine, the reaction with an unsymmetrical three-carbon synthon can lead to the formation of both 1-benzyl and 2-benzyl pyrazole isomers.

  • Reaction Conditions: The regioselectivity of the cyclocondensation reaction can be influenced by the solvent and the presence of acid or base catalysts. It is recommended to screen different reaction conditions to optimize for the desired isomer.

  • Starting Materials: Using a symmetric three-carbon synthon, if possible for your target, can eliminate the issue of regioselectivity.

  • Purification: If isomer formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired 1-benzyl isomer.

Q6: My final product, this compound, is difficult to purify. What are common impurities and how can I remove them?

A6: Common impurities can include unreacted starting materials (e.g., ethyl 1-benzyl-1H-pyrazole-4-carboxylate from incomplete hydrolysis), isomeric byproducts, and reagents from the work-up.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Acid-Base Extraction: The acidic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed. A solvent system with a polar component (e.g., dichloromethane/methanol with a small amount of acetic acid) is typically used.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzylation of Pyrazole Esters (Analogous to Route A, Step 1)
EntryPyrazole EsterBenzylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateBenzyl chlorideK₂CO₃AcetonitrileReflux1076[6]
2Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylateBenzyl chlorideK₂CO₃AcetonitrileReflux1082[7]
Table 2: Conditions for Oxidation of Aldehydes to Carboxylic Acids (Analogous to Route B)
EntrySubstrateOxidizing AgentSolvent SystemTemp. (°C)Yield (%)Reference
1BenzaldehydeKMnO₄Water/PyridineRTHigh[8]
2Various aromatic aldehydesKMnO₄Water (basic)RTHigh[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (Route A, Step 1)

This protocol is adapted from procedures for analogous compounds.[6][7]

  • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in dry acetonitrile, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion (typically 8-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (Route A, Step 2)
  • Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slow addition of concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: Oxidation of 1-Benzyl-1H-pyrazole-4-carbaldehyde (Route B)

This protocol is based on general procedures for the oxidation of aromatic aldehydes.[1][8]

  • Dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of pyridine and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (1.1-1.5 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Quench any excess KMnO₄ by adding a small amount of a reducing agent (e.g., a saturated solution of sodium bisulfite or a few milliliters of isopropanol) until the purple color is completely gone.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the pad with water.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Visualization

Synthesis_Workflow cluster_RouteA Route A: N-Benzylation and Hydrolysis cluster_RouteB Route B: Oxidation cluster_RouteC Route C: Cyclocondensation A1 Ethyl 1H-pyrazole-4-carboxylate A2 Ethyl 1-benzyl-1H-pyrazole-4-carboxylate A1->A2 Benzyl Chloride, Base A3 This compound A2->A3 NaOH or KOH, H₂O/EtOH B1 1-Benzyl-1H-pyrazole-4-carbaldehyde B2 This compound B1->B2 KMnO₄ C1 Benzylhydrazine C3 This compound (or ester precursor) C1->C3 C2 Three-Carbon Synthon (e.g., with ester group) C2->C3 Troubleshooting_Yield cluster_Benzylation N-Benzylation Step cluster_Hydrolysis Hydrolysis Step cluster_Oxidation Oxidation Step Start Low Yield Issue Q_Base Inefficient Deprotonation? Start->Q_Base Q_Hydrolysis Incomplete Reaction? Start->Q_Hydrolysis Q_Oxidant Incorrect Oxidant Amount? Start->Q_Oxidant S_Base Use stronger base (e.g., NaH) or ensure current base is anhydrous and finely powdered. Q_Base->S_Base Q_Solvent Suboptimal Solvent? S_Solvent Use polar aprotic solvent (e.g., DMF, Acetonitrile). Q_Solvent->S_Solvent Q_Temp Incorrect Temperature? S_Temp Optimize temperature; avoid excessive heat. Q_Temp->S_Temp S_Hydrolysis Increase base concentration/excess, adjust solvent ratio, extend reaction time/reflux. Q_Hydrolysis->S_Hydrolysis Q_Workup Improper Work-up? S_Workup Ensure complete acidification (pH 2-3) for precipitation. Q_Workup->S_Workup S_Oxidant Use slight excess of KMnO₄. Q_Oxidant->S_Oxidant Q_Ox_Cond Poor Reaction Control? S_Ox_Cond Control temperature with ice bath during oxidant addition. Q_Ox_Cond->S_Ox_Cond

References

Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid.

Experimental Workflow

The synthesis of this compound typically proceeds through the formation of an intermediate ester, ethyl 1-benzyl-1H-pyrazole-4-carboxylate, followed by hydrolysis. The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrolysis A Starting Materials (e.g., β-ketoester, hydrazine) B Ethyl 1H-pyrazole-4-carboxylate A->B Cyclocondensation C Ethyl 1H-pyrazole-4-carboxylate D Ethyl 1-benzyl-1H-pyrazole-4-carboxylate C->D Benzyl Halide, Base E Ethyl 1-benzyl-1H-pyrazole-4-carboxylate F This compound E->F Acid or Base

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues and potential side reactions that may be encountered during the synthesis.

Issue 1: Formation of Regioisomers during N-Benzylation

Question: After the N-benzylation step, I observe two products with the same mass in my LC-MS analysis, but different retention times. What are these products?

Answer: You are likely observing the formation of two regioisomers: the desired N1-benzyl isomer (1-benzyl-1H-pyrazole-4-carboxylate) and the undesired N2-benzyl isomer (2-benzyl-2H-pyrazole-4-carboxylate). The nitrogen atoms in the pyrazole ring have similar properties, which can lead to alkylation at either position.[1]

N_Benzylation_Isomers cluster_products Potential Products start Ethyl 1H-pyrazole-4-carboxylate + Benzyl Halide N1 N1-Isomer (Desired) 1-benzyl-1H-pyrazole-4-carboxylate start->N1 Alkylation at N1 N2 N2-Isomer (Side Product) 2-benzyl-2H-pyrazole-4-carboxylate start->N2 Alkylation at N2

Caption: Formation of N1 and N2 regioisomers during N-benzylation.

Troubleshooting:

  • Choice of Base and Solvent: The regioselectivity of N-alkylation can be influenced by the base and solvent system.[1] Using a stronger, bulkier base may favor the formation of one isomer over the other.

  • Purification: Careful column chromatography is typically required to separate the two isomers.

Side ProductFavored byMitigation Strategy
N2-benzyl IsomerCertain base/solvent combinationsOptimize reaction conditions (base, solvent, temperature); careful chromatographic purification
Issue 2: Incomplete Hydrolysis of the Ester

Question: My final product shows the presence of the starting ester even after the hydrolysis step. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue. The efficiency of the hydrolysis depends on the reaction conditions.

Troubleshooting:

  • Acid-Catalyzed Hydrolysis: This reaction is reversible.[2] To favor the formation of the carboxylic acid, use a large excess of water (e.g., by using a dilute acid) and ensure a sufficient reaction time at reflux.[2]

  • Base-Promoted Hydrolysis (Saponification): This method is generally irreversible and often preferred for complete conversion.[2] Ensure at least one equivalent of base (e.g., NaOH, KOH) is used. Using an excess of the base and a co-solvent like ethanol or methanol to improve solubility can help drive the reaction to completion.

Issue 3: Side Reactions during Pyrazole Ring Formation (Vilsmeier-Haack approach)

Question: I am using a Vilsmeier-Haack type reaction to synthesize the pyrazole-4-carbaldehyde precursor. I am observing unexpected byproducts. What could they be?

Answer: The Vilsmeier-Haack reaction, while versatile, can lead to several side products depending on the substrate and reaction conditions.

Potential Side Reactions:

  • Hydroxymethylation: Prolonged heating of the Vilsmeier reagent (DMF/POCl₃) can generate small amounts of formaldehyde, which can lead to hydroxymethylation of the pyrazole ring.

  • Substitution Reactions: If your starting pyrazole has other functional groups, such as a hydroxyl group, the Vilsmeier reagent can replace it with a chlorine atom.[3]

  • Dehydrochlorination: If you are using a starting material with a chloroethyl group, for instance, elimination can occur to form a vinyl group.[3]

Side ProductPotential CauseMitigation Strategy
Hydroxymethylated PyrazoleIn-situ formaldehyde generation from prolonged heating of DMFOptimize reaction time and temperature to avoid decomposition of the Vilsmeier reagent
Chlorinated PyrazoleReaction of Vilsmeier reagent with existing hydroxyl groupsProtect sensitive functional groups prior to the Vilsmeier-Haack reaction
Vinyl PyrazoleElimination of HCl from a chloro-substituted precursorUse a precursor without a leaving group susceptible to elimination under the reaction conditions
Issue 4: Formation of Imine Byproducts

Question: During the initial cyclocondensation to form the pyrazole ring, I am seeing impurities that are not the pyrazole. What might these be?

Answer: If you are synthesizing the pyrazole ring from a dicarbonyl compound and a hydrazine, a potential side reaction is the formation of imines.[4]

Troubleshooting:

  • Reaction Conditions: The use of an appropriate catalyst, such as a Lewis or Brønsted acid, can promote the desired cyclization over imine formation.[4] The choice of solvent can also impact the yield.[4]

  • Purification: These byproducts can typically be removed through standard purification techniques like recrystallization or column chromatography.

This guide is intended to provide general advice. Specific reaction outcomes will depend on the exact substrates, reagents, and conditions employed. Always consult the relevant literature and perform small-scale optimization experiments.

References

Technical Support Center: Purification of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-Benzyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound? A1: For a crude product containing a mix of acidic, basic, and neutral compounds, acid-base extraction is a highly effective first step.[1][2] This technique leverages the acidic nature of the carboxylic acid group to selectively separate it from other components.[3][4]

Q2: How can I remove neutral or basic impurities from my product? A2: Acid-base extraction is the ideal method. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium hydroxide or sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer.[3][5] Neutral and basic impurities remain in the organic layer. The pure acid can then be recovered by acidifying the aqueous layer to induce precipitation.[2]

Q3: What are the recommended solvents for recrystallizing this compound? A3: The choice of solvent is critical and depends on the impurity profile. For pyrazole carboxylic acids, common single solvents include ethanol, methanol, and isopropanol.[6] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be very effective, especially when a single solvent is not ideal.[6][7] It is recommended to perform small-scale solvent screening to find the optimal system.

Q4: How can I assess the purity of my final product? A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities.[8] Melting point analysis is a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.[5] For more definitive results, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8][9]

Q5: Can recrystallization be used to separate regioisomers? A5: If regioisomers are present as impurities, fractional recrystallization may be effective if the isomers have significantly different solubilities in a specific solvent system.[6] This process involves multiple, sequential recrystallization steps to enrich one isomer. However, for isomers with very similar properties, preparative chromatography is often a more efficient separation method.[9]

Troubleshooting Guides

Problem: The yield after acid-base extraction is lower than expected.

  • Possible Cause 1: Incomplete precipitation of the carboxylic acid.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic after adding the acid (e.g., HCl). The pH should be at least two to three units below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[2] Test the pH with litmus paper or a pH meter.[5]

  • Possible Cause 2: The product is partially soluble in the aqueous solution.

    • Solution: If the product has some water solubility, cool the solution in an ice bath to minimize solubility before filtration.[4] If significant material is still lost, you can perform a back-extraction of the acidified aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.[4]

Problem: My compound "oils out" instead of crystallizing during recrystallization.

  • Possible Cause 1: The solution is too saturated, or the boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Add more of the primary ("good") solvent to the hot solution to decrease the saturation level.[6] This allows crystallization to occur at a temperature below the compound's melting point.

  • Possible Cause 2: The solution is cooling too rapidly.

    • Solution: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can promote gradual cooling, which favors the formation of well-defined crystals over oil.[6]

  • Possible Cause 3: Presence of impurities.

    • Solution: Impurities can sometimes inhibit crystal lattice formation. Try adding a seed crystal (a small amount of pure, solid product) to the cooled, supersaturated solution to induce crystallization.[6] If the problem persists, an additional purification step (like another acid-base extraction or passing through a short silica plug) may be necessary.

Problem: An impurity is still present after recrystallization.

  • Possible Cause: The impurity has a similar solubility profile to the desired product in the chosen solvent.

    • Solution 1: Experiment with a different solvent or a mixed-solvent system for recrystallization.[6] The relative solubilities of the product and impurity may differ enough in another system to allow for effective separation.

    • Solution 2: If recrystallization fails, column chromatography is the next logical step. It provides a much higher degree of separation based on differences in polarity.[8]

Purification Strategies Overview

The following diagrams illustrate the general workflow and decision-making process for purifying this compound.

G cluster_0 Purification Workflow A Crude Product B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Acid-Base Extraction (Wash with aq. NaHCO3) B->C D Separate Layers C->D E Aqueous Layer (Contains Product Salt) D->E Aqueous F Organic Layer (Contains Neutral/Basic Impurities) D->F Organic G Acidify Aqueous Layer (e.g., with HCl) E->G L Discard F->L H Precipitate Forms G->H I Filter and Collect Solid H->I J Recrystallization I->J K Pure Product J->K

Caption: General experimental workflow for the purification of this compound.

G A Start: Crude Product Analysis B Major Neutral or Basic Impurities Present? A->B C Perform Acid-Base Extraction B->C Yes D Assess Purity (TLC/HPLC) B->D No C->D E Impurities Still Present? D->E F Perform Recrystallization E->F Yes I Final Product E->I No G Are Impurities Regioisomers or Structurally Similar? F->G H Perform Column Chromatography G->H Yes G->I No H->I

Caption: Decision tree for selecting an appropriate purification strategy.

Quantitative Data Summary

Purification MethodTypical Yield (%)Typical Purity (%)Notes / Common Use Case
Acid-Base Extraction 85 - 95%>90%Excellent for removing neutral and basic impurities from the crude product.[2][3][5]
Recrystallization 70 - 90%>98%Used to remove soluble impurities and obtain a highly crystalline final product.[6][7] Yield is dependent on solvent choice and technique.
Column Chromatography 50 - 80%>99%Best for separating compounds with very similar properties, such as regioisomers, or for removing trace impurities after other methods.[8]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[5] The volume of the aqueous base should be about one-third to one-half the volume of the organic layer.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of the aqueous base to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2).[5] A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the precipitate with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils and the solid completely dissolves.[6] Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Air-dry the crystals on the filter paper or transfer them to a desiccator for complete drying.[6]

References

how to increase the aqueous solubility of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 1-Benzyl-1H-pyrazole-4-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂PubChem[1]
Molecular Weight 202.21 g/mol PubChem[1]
Water Solubility 195.69 mg/LChemchart[2]
CAS Number 401647-24-3PubChem[1]
Predicted XLogP3 1.4PubChem[1]
Physical Form SolidSigma-Aldrich

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving the solubilization of this compound.

Issue 1: The compound does not dissolve in aqueous buffer at the desired concentration.

  • Possible Cause: The pH of the buffer is not optimal for dissolving an acidic compound. For a carboxylic acid, the solubility increases as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt.

  • Solution:

    • Determine the pKa: If the experimental pKa is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration. Carboxylic acids typically have pKa values in the range of 4 to 5.[3]

    • Adjust the pH: Increase the pH of the aqueous solution to at least 1-2 units above the pKa of the carboxylic acid. This can be achieved by adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][][6]

    • Monitor for Precipitation: After pH adjustment, visually inspect the solution for any precipitation. If precipitation occurs upon standing, the compound may be unstable at that pH, or the solubility limit of the salt form has been reached.

Issue 2: The compound precipitates out of solution after initial dissolution with a co-solvent when further diluted with an aqueous buffer.

  • Possible Cause: The addition of the aqueous buffer changes the overall polarity of the solvent system, reducing the solvating power of the co-solvent and causing the compound to precipitate.

  • Solution:

    • Optimize Co-solvent Percentage: Experiment with different ratios of the co-solvent to the aqueous buffer to find a mixture that maintains the solubility of the compound at the target concentration.

    • Use a Different Co-solvent: Test a range of pharmaceutically acceptable co-solvents with varying polarities, such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.[1][7][8]

    • Combine Methods: Consider a combination of co-solvency and pH adjustment to enhance and maintain solubility.

Issue 3: The formation of a salt with an inorganic base does not sufficiently improve solubility.

  • Possible Cause: The lattice energy of the formed salt may be too high, or the salt itself has limited solubility in water.

  • Solution:

    • Try Different Counter-ions: Experiment with different bases to form various salts. Besides common inorganic bases like NaOH and KOH, consider forming salts with organic bases (amines).

    • Consider Co-crystals: Explore the formation of co-crystals with other molecules (co-formers) that can improve solubility and dissolution rates through different crystal packing and intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to increase the aqueous solubility of this compound?

A1: The primary methods for increasing the aqueous solubility of this acidic compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.[4][][6]

  • Salt Formation: Preparing a solid salt of the compound with a suitable base to improve its solubility and dissolution characteristics.[2][9][10]

  • Co-solvency: Using a water-miscible organic solvent (co-solvent) in which the compound is more soluble.[1][7][11]

  • Complexation with Cyclodextrins: Forming an inclusion complex with a cyclodextrin to encapsulate the non-polar regions of the molecule and increase its apparent water solubility.[12][13][14]

Q2: How does pH adjustment work to increase the solubility of this compound?

A2: this compound is a weak acid. By increasing the pH of the aqueous solution above its pKa, the carboxylic acid group (-COOH) is deprotonated to form the carboxylate anion (-COO⁻). This ionized form is more polar and has stronger interactions with water molecules, leading to a significant increase in aqueous solubility.

Caption: pH-dependent equilibrium of this compound.

Q3: What are suitable co-solvents for this compound?

A3: Common co-solvents that can be explored include polyethylene glycols (e.g., PEG 400), propylene glycol, ethanol, and glycerin.[7][8] The choice of co-solvent will depend on the desired final application and the required concentration of the compound. It is advisable to test a range of co-solvents and their concentrations to find the optimal system.

Q4: How can cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar benzyl and pyrazole groups of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[12][13][14]

Cyclodextrin_Complexation cluster_product Result Compound This compound (Guest Molecule) Inclusion_Complex Inclusion Complex (Enhanced Solubility) Compound->Inclusion_Complex Cyclodextrin Cyclodextrin (Host Molecule) Cyclodextrin->Inclusion_Complex

Caption: Formation of an inclusion complex with cyclodextrin.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the solubility of this compound at different pH values and identify a suitable pH for dissolution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • pH meter

  • Stir plate and stir bars

  • Vials or test tubes

  • Analytical balance

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspensions to settle.

  • Filter the supernatant of each sample to remove undissolved solid.

  • Dilute the filtered samples appropriately with the mobile phase for analysis.

  • Quantify the concentration of the dissolved compound in each sample using a validated analytical method.

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol

  • Other materials as listed in Protocol 1

Methodology:

  • Prepare a series of co-solvent-water mixtures in different volume ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add an excess amount of the compound to a known volume of each co-solvent mixture in separate vials.

  • Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Methodology (Co-solvent Evaporation Method):

  • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1) in a minimal amount of a water/ethanol mixture.

  • Stir the solution at room temperature for 24 hours to facilitate complex formation.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin film.

  • Re-dissolve the film in a small amount of deionized water and freeze the solution.

  • Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.

  • Determine the solubility of the prepared inclusion complex in water following a similar procedure as in Protocol 1 (using water instead of buffers).

  • Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of regioisomer formation during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to achieving high regioselectivity in pyrazole synthesis.

Q1: What are the primary causes of regioisomer formation in substituted pyrazole synthesis?

A1: The formation of regioisomers is a common challenge, particularly in the classical Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The two nitrogen atoms of the substituted hydrazine can exhibit different nucleophilicities, and the two carbonyl carbons of the dicarbonyl compound can have different electrophilicities. The initial nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon can occur at two different positions, leading to two distinct hydrazone intermediates that then cyclize to form a mixture of pyrazole regioisomers.[3][4]

Q2: How can I control or improve the regioselectivity of my pyrazole synthesis?

A2: Several strategies can be employed to enhance regioselectivity:

  • Solvent Selection: The choice of solvent plays a critical role. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[5][6] Aprotic dipolar solvents like DMF may also offer better results compared to protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3][7]

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the primary nucleophile. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[3][7]

  • Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the formation of a single regioisomer.[3][7]

  • Temperature Control: The reaction temperature can be a crucial parameter. Optimizing the temperature can significantly impact the isomeric ratio.[7]

Q3: Are there alternative synthetic methods to the Knorr synthesis that offer better regioselectivity?

A3: Yes, several alternative methods provide excellent regioselectivity:

  • Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones or other 1,3-dicarbonyl surrogates with differentiated electrophilic centers can force the reaction to proceed with high regioselectivity.[7]

  • [3+2] Cycloaddition Reactions: The [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a highly regioselective route to polysubstituted pyrazoles under mild conditions.[8] Another approach involves the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkenes or alkynes.[4]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity, even when the substituents have similar electronic and steric properties.[9][10]

Q4: I have already synthesized a mixture of regioisomers. How can I separate them?

A4: The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[11][12] Since regioisomers often have different polarities, a careful selection of the eluent system, guided by Thin Layer Chromatography (TLC), can achieve good separation.[12]

Q5: How can I definitively identify the structure of each regioisomer?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.[13][14]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR (NOESY): For unambiguous assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly recommended. This technique identifies through-space correlations between protons. For instance, a correlation between the protons of the N-substituent and protons on the pyrazole ring can confirm their relative positions and thus the isomeric structure.[11][15]

Quantitative Data on Regioselectivity

The following tables summarize the impact of reaction conditions on the regioisomeric ratio in the synthesis of substituted pyrazoles.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Hydrazines

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (Isomer 1:Isomer 2)Yield (%)Reference
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH55:4580[5]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:1592[5]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:195[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH60:4075[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE90:1088[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP98:293[5]

Isomer 1 is the 3-trifluoromethyl derivative and Isomer 2 is the 5-trifluoromethyl derivative.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[5][6]

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[11][12]

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel for column chromatography

    • A series of solvents for eluent system development (e.g., hexane, ethyl acetate, dichloromethane)

    • Chromatography column and associated glassware

    • TLC plates and developing chamber

  • Procedure:

    • TLC Analysis: Develop a suitable eluent system using TLC. The goal is to find a solvent mixture that gives a good separation between the two regioisomer spots (a clear difference in Rf values). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Preparation: Pack a chromatography column with silica gel using the chosen eluent system.

    • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting regioisomer formation.

Regioselectivity_Factors cluster_reactants Starting Materials cluster_factors Influencing Factors Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction_Outcome Regioisomeric Mixture Unsymmetrical_1_3_Dicarbonyl->Reaction_Outcome leads to Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Reaction_Outcome leads to Steric_Hindrance Steric Hindrance Desired_Regioisomer Single Desired Regioisomer Steric_Hindrance->Desired_Regioisomer controls Electronic_Effects Electronic Effects Electronic_Effects->Desired_Regioisomer controls Solvent Solvent Choice (e.g., Fluorinated Alcohols) Solvent->Desired_Regioisomer controls pH Reaction pH pH->Desired_Regioisomer controls Temperature Temperature Temperature->Desired_Regioisomer controls

Factors influencing regioselectivity in pyrazole synthesis.

Troubleshooting_Workflow Start Start: Regioisomer Mixture Observed Check_Solvent Is a regioselectivity- enhancing solvent being used? (e.g., TFE, HFIP) Start->Check_Solvent Change_Solvent Action: Switch to a fluorinated alcohol solvent (TFE or HFIP). Check_Solvent->Change_Solvent No Check_Sterics Are there significant steric differences in the reactants? Check_Solvent->Check_Sterics Yes Change_Solvent->Check_Sterics Optimize_pH Action: Screen different pH conditions (acidic vs. basic). Alternative_Method Consider Alternative Synthesis: - 1,3-Dicarbonyl Surrogates - [3+2] Cycloaddition Optimize_pH->Alternative_Method Check_Sterics->Optimize_pH Yes Modify_Substrates Action: Introduce bulky substituents to enhance steric hindrance. Check_Sterics->Modify_Substrates No Modify_Substrates->Optimize_pH Separate_Isomers If synthesis modification is not feasible: Separate isomers by column chromatography. Alternative_Method->Separate_Isomers

A troubleshooting workflow for addressing regioisomer formation.

References

challenges in the scale-up synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the N-benzylation of Pyrazole-4-carboxylate Ester

  • Question: We are experiencing a significant decrease in the yield of ethyl 1-benzyl-1H-pyrazole-4-carboxylate during the N-benzylation of ethyl 1H-pyrazole-4-carboxylate with benzyl chloride. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the N-benzylation step are often attributable to several factors. Incomplete deprotonation of the pyrazole nitrogen can lead to unreacted starting material. Additionally, the formation of the N2-benzylated regioisomer can be a significant side reaction. The choice of base and solvent system is critical in controlling the regioselectivity of the alkylation.

    Troubleshooting Steps:

    • Base Selection: Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation of the pyrazole. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can lead to side product formation.

    • Reaction Temperature: Maintain a low initial temperature (e.g., 0 °C) during the addition of the base and benzyl chloride to control the exothermic reaction and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature or be gently heated to ensure completion.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can consume the base and lead to the formation of benzyl alcohol from benzyl chloride.

    • Monitoring the Reaction: Use TLC or HPLC to monitor the progress of the reaction and confirm the consumption of the starting material. This will also help in identifying the formation of any major byproducts.

Issue 2: Formation of Regioisomers during N-benzylation

  • Question: Our synthesis is producing a mixture of 1-benzyl and 2-benzyl pyrazole isomers, which are difficult to separate. How can we improve the regioselectivity of the N-benzylation?

  • Answer: The formation of N1 and N2 isomers is a common challenge in the alkylation of unsymmetrical pyrazoles. The ratio of the isomers is influenced by steric and electronic factors, as well as the reaction conditions.

    Strategies to Improve Regioselectivity:

    • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, favoring alkylation at N1. Using a bulkier benzylating agent or modifying the substituent at the 5-position of the pyrazole (if the synthetic route allows) can enhance this steric preference.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO can favor the formation of the thermodynamically more stable N1-isomer.

    • Counter-ion Effects: The nature of the cation from the base can also play a role. In some cases, using a different metal counter-ion (e.g., switching from Na⁺ to K⁺) can alter the regioselectivity.

    • Directed Alkylation: In some advanced synthetic strategies, a directing group can be temporarily installed on the pyrazole ring to force the alkylation to a specific nitrogen, followed by the removal of the directing group.

Issue 3: Difficulties in the Hydrolysis of the Ester to Carboxylic Acid

  • Question: We are facing incomplete hydrolysis of the ethyl 1-benzyl-1H-pyrazole-4-carboxylate to the final carboxylic acid product, and prolonged reaction times are leading to product degradation. What are the recommended hydrolysis conditions for scale-up?

  • Answer: Incomplete hydrolysis or product degradation are common hurdles during the saponification of esters, especially at a larger scale where reaction homogeneity and temperature control can be challenging.

    Optimization of Hydrolysis:

    • Choice of Base and Solvent: A mixture of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like ethanol or methanol is typically effective. The use of a co-solvent ensures the solubility of the ester and promotes a more homogeneous reaction mixture.

    • Temperature Control: The hydrolysis should be conducted at a controlled temperature, typically refluxing the mixture. However, for sensitive substrates, a lower temperature for a longer duration might be necessary to prevent degradation.

    • Monitoring the Reaction: Monitor the disappearance of the starting ester by TLC or HPLC to determine the reaction endpoint accurately.

    • Work-up Procedure: Upon completion, the reaction mixture should be cooled, and the excess base neutralized by the careful addition of an acid (e.g., HCl) to precipitate the carboxylic acid. Ensure the pH is adjusted to the isoelectric point of the carboxylic acid to maximize precipitation and yield.

Issue 4: Impurities and Purification Challenges

  • Question: Our final product, this compound, is contaminated with colored impurities and is difficult to purify by simple crystallization. What are the likely impurities and what purification strategies can be employed at scale?

  • Answer: Impurities can arise from starting materials, side reactions, or degradation products. Common impurities may include the unreacted ester, the N2-benzyl isomer, and benzyl alcohol.

    Purification Strategies:

    • Recrystallization: A systematic screening of solvents for recrystallization is recommended. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. The choice of solvent should allow for good solubility of the product at high temperatures and poor solubility at low temperatures.

    • Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.

    • Activated Carbon Treatment: If the product is colored, a treatment with activated carbon in a suitable solvent during the recrystallization process can help to remove colored impurities.

    • pH Adjustment during Work-up: Careful control of the pH during the precipitation of the carboxylic acid can help to separate it from acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and reliable synthetic route involves a two-step process:

  • N-benzylation: The N-benzylation of a commercially available pyrazole-4-carboxylate ester, such as ethyl 1H-pyrazole-4-carboxylate, with benzyl chloride in the presence of a base.

  • Hydrolysis: The subsequent hydrolysis of the resulting ethyl 1-benzyl-1H-pyrazole-4-carboxylate to the desired this compound using a base like sodium hydroxide.

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up synthesis revolve around the use of flammable solvents and potentially reactive reagents.

  • Flammable Solvents: The use of solvents like DMF, THF, and ethanol requires appropriate handling in well-ventilated areas, away from ignition sources.

  • Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and can ignite upon contact with moisture. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The N-benzylation reaction can be exothermic, especially at a large scale. The rate of addition of reagents should be carefully controlled, and adequate cooling capacity must be available to prevent a thermal runaway.

Q3: How can we monitor the progress of the reactions effectively?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress.

  • TLC: Provides a quick and qualitative assessment of the reaction, allowing for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.

  • HPLC: Offers a more quantitative analysis, providing accurate information on the conversion of the starting material and the purity of the product at different time points.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields can vary depending on the scale and the specific conditions used. However, based on related literature for similar compounds, the following are typical expected yields:

  • N-benzylation step: 70-90%

  • Hydrolysis step: 85-95%

  • Overall yield: 60-85%

Data Presentation

Table 1: Comparison of N-benzylation Conditions

ParameterCondition ACondition BCondition C
Base K₂CO₃NaHt-BuOK
Solvent AcetonitrileAnhydrous DMFAnhydrous THF
Temperature Reflux0 °C to RT0 °C to RT
Typical Yield 60-75%80-90%75-85%
Key Challenge Long reaction times, potential for side productsRequires strict anhydrous conditionsCost of reagent

Table 2: Hydrolysis Conditions and Outcomes

ParameterCondition XCondition Y
Base 2M aq. NaOH2M aq. KOH
Co-solvent EthanolMethanol
Temperature Reflux (78 °C)Reflux (65 °C)
Reaction Time 2-4 hours3-6 hours
Typical Yield 90-95%88-93%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the pure this compound.

Mandatory Visualization

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Hydrolysis cluster_challenges Potential Challenges Start Ethyl 1H-pyrazole-4-carboxylate + Benzyl Chloride Base_Addition Base Addition (e.g., NaH in DMF) Start->Base_Addition Reaction_1 N-Benzylation Reaction Base_Addition->Reaction_1 Challenge3 Exothermic Runaway Base_Addition->Challenge3 Workup_1 Quenching & Extraction Reaction_1->Workup_1 Challenge1 Regioisomer Formation Reaction_1->Challenge1 Challenge2 Incomplete Reaction Reaction_1->Challenge2 Intermediate Crude Ethyl 1-benzyl- 1H-pyrazole-4-carboxylate Workup_1->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH in EtOH/H2O) Intermediate->Hydrolysis Workup_2 Acidification & Precipitation Hydrolysis->Workup_2 Purification Filtration & Drying Workup_2->Purification Challenge4 Purification Issues Workup_2->Challenge4 Final_Product 1-Benzyl-1H-pyrazole- 4-carboxylic acid Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound highlighting key steps and potential challenges.

Troubleshooting_Logic cluster_investigation Investigation cluster_solutions Potential Solutions Problem Low Yield or Impurities Check_Purity Check Starting Material Purity Problem->Check_Purity Analyze_Side_Products Analyze Byproducts (TLC, HPLC, NMR) Problem->Analyze_Side_Products Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Problem->Review_Conditions Optimize_Base Optimize Base and Solvent System Analyze_Side_Products->Optimize_Base Isomer formation Improve_Workup Refine Workup and Purification Protocol Analyze_Side_Products->Improve_Workup Persistent impurities Control_Temp Implement Strict Temperature Control Review_Conditions->Control_Temp Exotherm observed Inert_Atmosphere Ensure Inert Atmosphere Review_Conditions->Inert_Atmosphere Moisture sensitive reagents Final_Product Improved Yield and Purity Optimize_Base->Final_Product Control_Temp->Final_Product Improve_Workup->Final_Product Inert_Atmosphere->Final_Product

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

Technical Support Center: Debenzylation of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the debenzylation of 1-Benzyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the debenzylation of this compound in a question-and-answer format.

Q1: My debenzylation reaction using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) is very slow or has stalled completely. What are the likely causes?

A1: Slow or stalled hydrogenolysis of this compound is most commonly due to:

  • Catalyst Poisoning : The nitrogen atom of the pyrazole ring can strongly coordinate to the palladium catalyst surface, thereby inhibiting its catalytic activity.[1]

  • Poor Catalyst Quality : The activity of Pd/C can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced efficacy.

  • Insufficient Hydrogen Pressure : While a hydrogen balloon is often sufficient, some reactions may require higher pressure to proceed at a reasonable rate.[2]

  • Suboptimal Solvent Choice : The choice of solvent can impact the reaction rate. The substrate and product must be soluble in the chosen solvent.

Q2: How can I overcome catalyst poisoning by the pyrazole nitrogen?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Acidic Additives : The addition of a mild acid, such as acetic acid, can protonate the pyrazole nitrogen.[1][3][4] This protonation reduces its ability to bind to and poison the palladium catalyst.[1][3]

  • Choice of Catalyst : Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for the debenzylation of substrates containing basic nitrogen groups.[1][2] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone.[2]

Q3: I am observing side products in my reaction. What are they and how can I minimize their formation?

A3: A potential side reaction is the saturation of the pyrazole or benzene ring. To minimize this, you can try:

  • Controlling Reaction Conditions : Lowering the hydrogen pressure and reaction temperature can favor debenzylation over ring saturation.[1]

  • Careful Monitoring : Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reduction.

Q4: Are there alternative methods to catalytic hydrogenation for this debenzylation?

A4: Yes, if catalytic hydrogenation is not successful, you can consider the following alternatives:

  • Transfer Hydrogenation : This method uses a hydrogen donor in place of hydrogen gas, which can sometimes be more efficient.[5] Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[5][6][7]

  • Chemical Reduction : Methods like using sodium in liquid ammonia (Birch reduction) can be effective but are harsher and may not be compatible with all functional groups.[8]

  • Oxidative Cleavage : A method using potassium tert-butoxide/DMSO and oxygen has been reported for the N-debenzylation of various nitrogen-containing heterocycles, including pyrazoles.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the debenzylation of this compound?

A1: For catalytic hydrogenation with Pd/C, a catalyst loading of 5-10 mol% is a common starting point.[7] However, this may need to be optimized depending on the specific reaction conditions and the reactivity of the substrate. For transfer hydrogenation, the catalyst loading can sometimes be significantly lower.[12]

Q2: Which solvent is best for this reaction?

A2: Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate.[7] The choice depends on the solubility of the starting material and the product. For transfer hydrogenation with ammonium formate, methanol is often used.[7] Trifluoroethanol has also been reported as an effective solvent for debenzylation reactions.[13]

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak.

Q4: How do I work up the reaction and isolate the product?

A4: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite®.[6][7] The filter cake should be washed with the reaction solvent to ensure complete recovery of the product. The combined filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.[6][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stir bar

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[7]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).[7]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7]

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazole-4-carboxylic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of this compound (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[7]

  • Stir the reaction mixture at reflux temperature.[7]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods if needed.

Data Presentation

Table 1: Comparison of Debenzylation Methods

ParameterCatalytic Hydrogenation (Pd/C, H₂)Transfer Hydrogenation (Pd/C, NH₄HCO₂)Chemical Reduction (Na/NH₃)
Typical Yield Generally high (>90%)[8]Good to high, variable[14]Good to high, variable[8]
Reaction Time Hours to days[8]Typically rapid, often within hours[14]Rapid, often within a few hours[8]
Temperature Room temperature to moderate heat[8]Reflux temperature[7]Cryogenic (-78°C to -33°C)[8]
Pressure Atmospheric to elevated[8]AtmosphericAtmospheric
Key Considerations Catalyst poisoning by pyrazole nitrogen.[1]Can be faster than hydrogenation.Harsh conditions, may reduce other functional groups.[8]

Visualizations

Debenzylation_Troubleshooting Start Debenzylation of this compound Problem Reaction is slow or stalled Start->Problem CheckCatalyst Check Catalyst Activity Problem->CheckCatalyst Is the catalyst fresh and from a reliable source? CheckConditions Check Reaction Conditions Problem->CheckConditions Are conditions optimal? CatalystPoisoning Suspect Catalyst Poisoning Problem->CatalystPoisoning If catalyst and conditions are good CheckCatalyst->Problem No, replace catalyst CheckCatalyst->CheckConditions Yes CheckConditions->CatalystPoisoning Yes Solution_Conditions Optimize H2 Pressure / Temperature CheckConditions->Solution_Conditions No, optimize Solution_Acid Add Acetic Acid CatalystPoisoning->Solution_Acid Solution_Catalyst Use Pd(OH)2/C or mixed catalyst CatalystPoisoning->Solution_Catalyst AlternativeMethods Consider Alternative Methods CatalystPoisoning->AlternativeMethods If solutions fail Success Successful Debenzylation Solution_Acid->Success Solution_Catalyst->Success Solution_Conditions->Success TransferHydrogenation Transfer Hydrogenation AlternativeMethods->TransferHydrogenation ChemicalMethod KOtBu/DMSO/O2 AlternativeMethods->ChemicalMethod TransferHydrogenation->Success ChemicalMethod->Success Debenzylation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant This compound Product 1H-pyrazole-4-carboxylic acid Reactant->Product Debenzylation Reactant->Product   + H₂ (or donor)   [Pd/C] Catalyst Pd/C Byproduct Toluene HydrogenSource H2 or Hydrogen Donor

References

Validation & Comparative

1-Benzyl-1H-pyrazole-4-carboxylic acid versus other pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and versatile synthetic accessibility.[1] This guide provides a comparative analysis of representative pyrazole-based inhibitors targeting key kinases in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

While this guide aims to provide a comparative landscape, it is important to note that specific experimental data for 1-Benzyl-1H-pyrazole-4-carboxylic acid as a kinase inhibitor is not extensively available in the public domain. Therefore, this document focuses on well-characterized examples from the literature to illustrate the structure-activity relationships and inhibitory profiles of this important class of compounds.

Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrazole-based compounds against EGFR and VEGFR-2. These values are crucial for comparing the potency of the inhibitors. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 3f EGFR0.066Erlotinib0.072
VEGFR-20.102Sorafenib0.041
Compound 3e EGFR0.184Erlotinib0.072
VEGFR-20.418Sorafenib0.041
Compound 6g EGFR0.024--
Compound 6b VEGFR-20.2Sorafenib0.03
CDK-20.458Roscovitine0.556
Compound 18h EGFR0.574Erlotinib0.105
VEGFR-20.135Sorafenib0.041
HER20.253Erlotinib0.085
Compound 12c VEGFR-20.828Sorafenib0.186

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.[1]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, typically containing 20-50 mM Tris-HCl or HEPES (pH 7.4-7.5), 5-15 mM MgCl2, 1-2 mM MnCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme Preparation: Dilute the purified kinase enzyme to a predetermined optimal concentration in kinase buffer.

  • Substrate Solution: Prepare a solution of the specific peptide or protein substrate and ATP in kinase buffer. The ATP concentration is often set at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Test Compound Preparation: Dissolve the test compounds (e.g., pyrazole derivatives) in 100% DMSO to create stock solutions. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

2. Assay Procedure:

  • Add the diluted test compounds to the wells of a 384-well microplate. Include wells with a reference inhibitor and wells with DMSO only as positive and negative controls, respectively.

  • Add the diluted kinase enzyme to each well.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes).

3. Signal Detection:

  • Stop the kinase reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester divalent cations required for enzyme activity.

  • The amount of phosphorylated substrate is quantified. Several detection methods can be used:

    • Radiometric Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP, and the phosphorylated substrate is captured on a filter membrane, followed by scintillation counting.

    • Fluorescence/Luminescence-Based Assays: These are common in high-throughput screening. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.[2] This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.[2]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an acceptor fluorophore-labeled component that binds to the substrate.[3] Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.[3]

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizations

Signaling Pathway

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc PLCγ Pathway Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg VEGFR2 VEGFR2 VEGFR2->RAS VEGFR2->PI3K VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Differentiation Proliferation, Differentiation ERK->Proliferation, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival IP3_DAG IP3_DAG PLCg->IP3_DAG Angiogenesis Angiogenesis IP3_DAG->Angiogenesis Ligand (E.g., VEGF) Ligand (E.g., VEGF) Ligand (E.g., VEGF)->VEGFR2 Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->EGFR Pyrazole Inhibitors->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways targeted by pyrazole inhibitors.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Pyrazole Inhibitors Dispense Dispense Reagents into Microplate Compound_Prep->Dispense Enzyme_Prep Prepare Kinase Solution Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate/ATP Solution Substrate_Prep->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Add_Detection_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Add_Detection_Reagent->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Analysis of 1-Benzyl-1H-pyrazole-4-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this core structure have demonstrated a range of biological activities, primarily centered on the inhibition of key enzymes and pathways implicated in cancer progression. This guide provides a comparative analysis of these derivatives, supported by experimental data on their biological performance, detailed experimental protocols, and visualizations of relevant cellular signaling pathways.

Quantitative Analysis of Biological Activity

The anticancer efficacy of pyrazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Below is a summary of the in vitro cytotoxic activity of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which, while not 1-benzyl substituted, provide valuable structure-activity relationship (SAR) insights into the broader class of pyrazole-4-carboxamides. These compounds were evaluated for their ability to inhibit the proliferation of HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, as well as their inhibitory effect on Aurora-A kinase, a key regulator of cell division.

Compound IDR GroupAurora-A Kinase IC50 (µM)[1]HCT116 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
10a 4-F0.43 ± 0.050.87 ± 0.071.02 ± 0.09
10b 4-Cl0.35 ± 0.040.65 ± 0.050.78 ± 0.06
10c 4-Br0.28 ± 0.030.51 ± 0.040.63 ± 0.05
10d 4-CH30.21 ± 0.030.48 ± 0.050.55 ± 0.04
10e 4-OCH30.16 ± 0.030.39 ± 0.060.46 ± 0.04
10f 3,4-di-OCH30.25 ± 0.040.53 ± 0.040.61 ± 0.05
10g 3,4,5-tri-OCH30.31 ± 0.050.68 ± 0.060.75 ± 0.07
Positive Control ----

Note: The original study utilized N,1,3-triphenyl-1H-pyrazole-4-carboxamides. The data is presented here to illustrate the SAR of substitutions on the pyrazole-4-carboxamide core.

In a related study, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated as CDK1/Cdc2 inhibitors. Two compounds from this series, compounds 16 and 27, demonstrated potent growth inhibitory activity against MIAPaCa-2 (pancreatic cancer), MCF-7, and HeLa (cervical cancer) cell lines, with GI50 values ranging from 0.13 to 0.7 µM.[2]

More directly related to the topic, a recent study on 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1 has shown promising results in gastric cancer.[3] A lead compound from this series, after conversion to a prodrug to enhance cell permeability, significantly inhibited the viability of HGC27 and AGS gastric cancer cell lines and upregulated the AMP-activated protein kinase (AMPK) signaling pathway.[3]

Experimental Protocols

A fundamental aspect of comparing the performance of different chemical compounds is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments typically employed in the evaluation of these pyrazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Aurora-A Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Aurora-A kinase.

Procedure:

  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. Each well contains the kinase buffer, Aurora-A kinase, the substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and can act as a tumor suppressor.

Caption: AMPK signaling pathway and the influence of 1H-pyrazole-4-carboxylic acid derivatives.

Another important target for pyrazole derivatives is the necroptosis pathway, a form of programmed necrosis. Receptor-interacting protein 1 (RIP1) kinase is a key mediator in this pathway, and its inhibition can be a therapeutic strategy in certain diseases.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Assay In vitro Assays (e.g., MTT, Kinase Inhibition) Library->Assay Data IC50 / GI50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the development and evaluation of novel pyrazole derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A critical aspect of developing these compounds is understanding the correlation between their activity in laboratory assays (in vitro) and their performance in living organisms (in vivo). This guide provides an objective comparison of the in vitro and in vivo efficacy of representative pyrazole compounds across different therapeutic areas, supported by experimental data and detailed methodologies.

Anti-inflammatory Pyrazole Derivatives: Targeting COX-2

A prominent class of anti-inflammatory drugs, including Celecoxib, features a pyrazole core and functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Efficacy Data
CompoundIn Vitro Efficacy (COX-2 Inhibition, IC₅₀)In Vivo Efficacy (% Edema Inhibition)Reference Compound
Celecoxib Analog 5e 0.62 µMPotent activity reportedCelecoxib (IC₅₀: 0.62 µM)
Celecoxib Analog 9 0.26 µMED₅₀: 0.170 mmol/kgDiclofenac (ED₅₀: 0.198 mmol/kg), Celecoxib (ED₅₀: 0.185 mmol/kg)

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the activity of the purified COX-2 enzyme.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is diluted in a suitable buffer (e.g., Tris-HCl buffer).

  • Compound Preparation: Test pyrazole compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Initiation: The enzyme, test compound, and a chromogenic substrate are mixed in a 96-well plate. The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.

  • Detection: The activity of the COX-2 enzyme is measured by monitoring the color change produced by the metabolism of the chromogenic substrate using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme with no inhibitor). The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration.[1]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test pyrazole compound or a reference drug (e.g., Celecoxib) is administered orally to the rats.

  • Induction of Inflammation: After a set period (e.g., one hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group (which received only the vehicle).[2]

Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Anticancer Pyrazole Derivatives: Targeting Kinases

Many pyrazole derivatives have been developed as anticancer agents that target protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for tumor growth, angiogenesis, and cell cycle progression.[3][4]

Efficacy Data
CompoundTargetIn Vitro Efficacy (IC₅₀/GI₅₀)In vivo EfficacyReference Compound
Pyrazole Derivative 3i VEGFR-2IC₅₀ (VEGFR-2): 8.93 nM; IC₅₀ (PC-3 cells): 1.24 µM49.8% tumor proliferation inhibitionSorafenib (IC₅₀: 30 nM)
Pyrazole Derivative 9 CDK2IC₅₀ (CDK2): 0.96 µMNot reportedAT7519
Fused Pyrazole 9 EGFR/VEGFR-2IC₅₀ (VEGFR-2): 0.22 µM; IC₅₀ (HepG2 cells): 0.71 µMNot reportedSorafenib
Fused Pyrazole 12 EGFR/VEGFR-2Potent dual inhibition reportedNot reportedErlotinib, Sorafenib

GI₅₀ (50% growth inhibition) is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Components: The assay includes the VEGFR-2 enzyme, a substrate peptide, and ATP.

  • Procedure: The test pyrazole compound is incubated with the VEGFR-2 enzyme. The kinase reaction is initiated by adding the substrate peptide and ATP.

  • Detection: After incubation, a europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate. A fluorescence plate reader is used to measure the FRET signal.

  • Data Analysis: A decrease in the FRET signal indicates inhibition of VEGFR-2 activity. The IC₅₀ is calculated from a dose-response curve.[5]

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, HepG2 for liver cancer) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The GI₅₀ value is determined by comparing the absorbance of treated cells to untreated control cells.

In Vivo Anticancer Efficacy (Xenograft Mouse Model)

This model evaluates the ability of a compound to inhibit tumor growth in a living animal.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are treated with the pyrazole compound, a vehicle control, or a standard anticancer drug. Treatment can be administered through various routes, such as oral gavage or intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group to the control group.[5]

Signaling Pathway Visualization

Anticancer_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, CDK2) Determines IC₅₀ Xenograft_Model Xenograft Mouse Model Measures Tumor Growth Inhibition Kinase_Assay->Xenograft_Model Cell_Assay Antiproliferative Assay (e.g., MTT) Determines GI₅₀ Cell_Assay->Xenograft_Model Lead_Compound Lead Pyrazole Compound Lead_Compound->Kinase_Assay Lead_Compound->Cell_Assay

Caption: Experimental workflow for anticancer pyrazole evaluation.

Antifungal Pyrazole Derivatives

Pyrazole-containing compounds have also demonstrated significant potential as antifungal agents, often targeting the fungal cytochrome P450 enzyme CYP51, which is essential for ergosterol biosynthesis in the fungal cell membrane.

Efficacy Data
CompoundFungal StrainIn Vitro Efficacy (MIC/EC₅₀ in µg/mL)In Vivo EfficacyReference Compound
Triazole-Pyrazole 6c C. albicansMIC: 0.0625Effective at 0.5, 1.0, and 2.0 mg/kgFluconazole
Triazole-Pyrazole 6c C. neoformansMIC: 0.0625Not reportedFluconazole
Triazole-Pyrazole 6c A. fumigatusMIC: 4.0Not reportedFluconazole (inactive)
Isoxazolol Pyrazole 7ai R. solaniEC₅₀: 0.37Not reportedCarbendazol (EC₅₀: 1.00)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Fungal Culture: The target fungal strain (e.g., Candida albicans) is grown in a suitable broth medium.

  • Compound Dilution: The pyrazole compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: A standardized inoculum of the fungal suspension is added to each well.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[6]

In Vivo Antifungal Efficacy (Murine Model of Systemic Infection)

This model assesses the ability of a compound to treat a systemic fungal infection in mice.

  • Animal Model: Immunocompromised mice are often used to establish a robust infection.

  • Infection: Mice are infected with a lethal dose of the fungal pathogen (e.g., C. albicans) via intravenous injection.

  • Treatment: The test pyrazole compound, a vehicle control, or a standard antifungal drug (e.g., Fluconazole) is administered to the mice, typically starting a few hours after infection.

  • Monitoring: The mice are monitored daily for signs of illness and mortality.

  • Data Analysis: The efficacy of the compound is determined by the survival rate of the treated mice compared to the control group.[6][7]

Signaling Pathway

Antifungal_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Pyrazole_Compound Antifungal Pyrazole Pyrazole_Compound->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by antifungal pyrazoles.

References

Structure-Activity Relationship (SAR) of 1-Benzyl-1H-pyrazole-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationships (SAR) of its analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the SAR of these analogs against different biological targets, supported by available experimental data.

I. Comparative Biological Activities of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole core, the benzyl group, and modifications of the carboxylic acid moiety. The following table summarizes the quantitative data for key analogs against various targets.

Compound IDTargetR1 (Position 1)R3 (Position 3)R4 (Position 4)R5 (Position 5)Activity (IC50/EC50/Kd)Reference
Series 1: RIP1 Kinase Inhibitors
1aRIP1 Kinase2,4-dichlorobenzylNO2HH-[1]
4bRIP1 KinaseBenzyl(structure not specified in abstract)(structure not specified in abstract)(structure not specified in abstract)Kd = 0.078 µM[1]
4bNecroptosis InhibitionBenzyl(structure not specified in abstract)(structure not specified in abstract)(structure not specified in abstract)EC50 = 0.160 µM[1]
Series 2: Angiotensin II Receptor Antagonists (1H-pyrazole-5-carboxylic acid analogs)
19tAngiotensin II (AT1) ReceptorBenzyln-butylHCOOHIC50 = 0.18-0.24 nM[2]
19zAngiotensin II (AT1) ReceptorBenzyln-propylHCOOH-[2]
Series 3: DNA 6mA Demethylase (ALKBH1) Inhibitors (1H-pyrazole-4-carboxylic acid derivatives)
29ALKBH1(unsubstituted H)(structure not specified in abstract)COOH(structure not specified in abstract)(potent inhibitor)[3]
29E (prodrug)Gastric Cancer Cell Viability(unsubstituted H)(structure not specified in abstract)COOH(structure not specified in abstract)(excellent cellular activities)[3]

Note: Data for Series 2 are for the isomeric 1H-pyrazole-5-carboxylic acid scaffold, providing insights into the tolerance of benzyl substitution at the N1 position for potent biological activity. For Series 3, while not exclusively focused on 1-benzyl analogs, the study on N1-unsubstituted derivatives provides a baseline for comparison.[3]

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are summaries of the key experimental protocols cited in the literature for evaluating the biological activity of these compounds.

A. RIP1 Kinase Inhibition Assay

The inhibitory activity of the compounds against Receptor Interacting Protein 1 (RIP1) kinase is a critical measure of their potential as therapeutics for necrosis-related diseases. A typical assay involves:

  • Enzyme and Substrate Preparation: Recombinant human RIP1 kinase is used as the enzyme source. A suitable substrate, such as myelin basic protein (MBP), is prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the RIP1 kinase in the presence of ATP.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a specific temperature.

  • Detection: The phosphorylation of the substrate is quantified, often using a radiometric assay (e.g., with [γ-33P]ATP) or a non-radioactive method like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 or Kd value.

B. Cell Necroptosis Inhibitory Assay

This cell-based assay evaluates the ability of the compounds to protect cells from induced necroptosis.

  • Cell Culture: A suitable cell line, such as HT-29 human colon cancer cells, is cultured under standard conditions.

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of a TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds before the addition of the necroptosis-inducing agents.

  • Cell Viability Assessment: After a defined incubation period, cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The percentage of cell protection is calculated for each compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

C. Angiotensin II Receptor Binding Assay

This assay determines the affinity of the compounds for the angiotensin II type 1 (AT1) receptor.

  • Membrane Preparation: Membranes are prepared from a source rich in AT1 receptors, such as bovine adrenal cortex or cells engineered to express the human AT1 receptor.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Ang II) and varying concentrations of the test compounds.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound ligand, is measured using a gamma counter.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like losartan) from the total binding. The IC50 values are calculated from the competition binding curves.

III. Visualizing Structure-Activity Relationships and Workflows

A. General SAR Study Workflow

The following diagram illustrates the typical workflow of a structure-activity relationship study, from initial lead identification to the selection of a candidate for further development.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Evaluation Evaluation cluster_Optimization Optimization Lead_ID Lead Identification Analog_Design Analog Design & Synthesis Lead_ID->Analog_Design In_Vitro In Vitro Assays (e.g., Kinase Inhibition) Analog_Design->In_Vitro Cell_Based Cell-Based Assays (e.g., Necroptosis) In_Vitro->Cell_Based ADME_Tox ADME/Tox Profiling Cell_Based->ADME_Tox SAR_Analysis SAR Analysis Cell_Based->SAR_Analysis Lead_Opt Lead Optimization ADME_Tox->Lead_Opt SAR_Analysis->Analog_Design Iterative Design Lead_Opt->SAR_Analysis Candidate Candidate Selection Lead_Opt->Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

B. Key SAR Insights for this compound Analogs

This diagram highlights the key structural features of the this compound scaffold and the impact of substitutions at different positions on biological activity, based on available data.

Caption: Key SAR points for the this compound scaffold.

IV. Conclusion

The this compound core is a versatile scaffold that can be decorated with various substituents to achieve potent and selective activity against a range of biological targets. The N1-benzyl group is generally well-tolerated and can be substituted to fine-tune activity. The C4-carboxylic acid is often a key pharmacophoric feature, crucial for target engagement, although it can be modified to improve pharmacokinetic properties. Substitutions at the C3 and C5 positions offer further opportunities for optimization. Future research in this area should focus on expanding the diversity of substituents at all positions and exploring a wider range of biological targets to fully exploit the therapeutic potential of this promising scaffold.

References

Assessing the Cross-Reactivity of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly recognized as an oversimplification. The reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a cornerstone of strategic drug development.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Benzyl-1H-pyrazole-4-carboxylic acid , a scaffold of significant interest. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory and analgesic properties.[2][3][4] Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis and inflammation.[1][5] This guide will therefore use RIP1 kinase as a putative primary target to illustrate a tiered and logical approach to cross-reactivity profiling, comparing the subject compound with known RIP1 inhibitors.

Our approach is structured to follow a logical progression from computational prediction to targeted in vitro validation and finally to broad-spectrum screening, ensuring a cost-effective and scientifically robust evaluation.

The Strategic Workflow for Cross-Reactivity Assessment

A successful cross-reactivity assessment campaign begins with a broad, predictive analysis and progressively narrows down to specific, functional validations. This tiered approach maximizes resource efficiency by eliminating compounds with unfavorable profiles early in the discovery pipeline.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Broad-Panel Screening A Compound Structure (this compound) B Computational Off-Target Prediction (Ligand & Structure-based methods) A->B C Prioritized List of Potential Off-Targets B->C Identifies potential interactions D Competitive Binding Assay (e.g., ELISA) C->D E Functional Enzyme Assay (e.g., HTRF Kinase Assay) C->E F Quantification of Binding Affinity (Ki) & Functional Inhibition (IC50) D->F E->F G Large-Scale Kinase Panel Screen (e.g., KINOMEscan®) F->G For promising candidates H Comprehensive Selectivity Profile (Selectivity Score, Kd values) G->H Generates kinome-wide interaction map I Informed Decision-Making (Lead Optimization / Candidate Selection) H->I

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: In Silico Off-Target Prediction

Rationale: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a cost-effective first pass to predict potential off-target interactions.[6] These approaches leverage vast databases of known drug-target interactions and protein structures to identify proteins that the compound of interest might bind, based on structural or chemical similarity to known ligands (ligand-based) or by docking the compound into protein binding sites (structure-based).[7][8]

Methodology:

  • Ligand-Based Approaches: Utilize platforms like SEA (Similarity Ensemble Approach) or PharmMapper. These tools compare the 2D/3D chemical features of this compound against a database of ligands with known biological targets. A statistically significant similarity to a known active ligand suggests a potential interaction with that ligand's target.

  • Structure-Based Approaches (Reverse Docking): Employ software like AutoDock or Glide to screen this compound against a library of 3D protein structures. This method predicts binding modes and estimates binding affinity for a wide range of potential off-targets.

  • AI/ML-Powered Platforms: Leverage modern machine learning models trained on extensive bioactivity data to predict a compound's interaction profile across a panel of targets.[9] These platforms can often provide a probability score for each potential interaction.

Data Interpretation & Comparison: The output is a ranked list of potential off-targets. This list should be critically analyzed. For our subject compound, we would expect RIP1 kinase to rank highly. The key is to examine the other high-ranking proteins. For comparison, we would run the same in silico analysis on known RIP1 inhibitors, such as GSK2982772 and Necrostatin-1s.

Compound Predicted Primary Target Top Predicted Off-Targets (Hypothetical) Confidence Score
This compound RIPK1Aurora Kinase A, p38α MAPK, JAK2High
GSK2982772 (Comparator) RIPK1Minimal off-target predictionsHigh
Necrostatin-1s (Comparator) RIPK1IDO1, JNK3Medium

This initial screen guides the design of subsequent in vitro assays by prioritizing the most likely and potentially problematic off-targets for experimental validation.

Tier 2: In Vitro Validation of Prioritized Targets

Rationale: In silico predictions must be confirmed experimentally. Tier 2 focuses on quantifying the interaction between this compound and the high-priority targets identified in Tier 1. We will use two orthogonal methods: a competitive binding assay to measure binding affinity (Kd or Ki) and a functional assay to measure inhibitory activity (IC50).

Competitive Binding Assay: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive ELISA is an effective method for quantifying small molecule binding, especially when a direct binding assay is challenging.[10][11] In this format, the compound of interest in the sample competes with a labeled (e.g., biotinylated) version of a known ligand or the target protein itself for a limited number of binding sites on a plate. The resulting signal is inversely proportional to the concentration of the test compound.[12]

Detailed Protocol: Competitive ELISA for RIP1 Kinase Binding

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human RIP1 kinase (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS + 3% BSA) and incubate for 2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of this compound and comparator compounds (GSK2982772, Necrostatin-1s) in Assay Buffer (PBS + 1% BSA + 0.05% Tween-20).

    • In a separate plate or tubes, pre-incubate the diluted compounds with a fixed concentration of a biotinylated tracer (e.g., a known biotinylated RIP1 inhibitor) for 30 minutes at RT.

    • Wash the coated and blocked plate 3x with Wash Buffer.

    • Transfer 100 µL of the compound/tracer mixture to the corresponding wells of the RIP1-coated plate.

    • Incubate for 1 hour at RT with gentle shaking.

  • Detection:

    • Wash the plate 5x with Wash Buffer.

    • Add 100 µL/well of Streptavidin-HRP conjugate (diluted in Assay Buffer) and incubate for 30 minutes at RT.

    • Wash the plate 5x with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Data Analysis: Stop the reaction by adding 50 µL of 1M H2SO4. Read the absorbance at 450 nm. Plot the absorbance against the log concentration of the inhibitor and fit a four-parameter logistic curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Functional Enzyme Inhibition Assay: HTRF® Kinase Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity.[13][14] The assay measures the phosphorylation of a specific substrate by the kinase. It uses two antibodies: one labeled with a Europium cryptate (donor) that recognizes the substrate, and another labeled with a second fluorophore (acceptor) that recognizes the phosphorylated residue. When the substrate is phosphorylated, the antibodies bind in proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.[15]

Detailed Protocol: HTRF® Assay for RIP1 Kinase Inhibition

  • Reagent Preparation: Prepare serial dilutions of this compound and comparators in the appropriate assay buffer containing DMSO. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the compound dilutions.

    • Add 4 µL of a solution containing recombinant RIP1 kinase and its specific ULight™-labeled peptide substrate (e.g., ULight™-RIPK1tide).

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for RIP1).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pRIPK1tide).

    • Incubate for 60 minutes at RT in the dark.

  • Data Reading and Analysis: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665/620 * 10,000). Plot the HTRF ratio against the log concentration of the inhibitor and fit the data to determine the IC50 value.

Comparative Data Summary (Hypothetical):

Compound Target Binding Assay (Ki, nM) Functional Assay (IC50, nM)
This compound RIPK185150
Aurora Kinase A1,2002,500
p38α MAPK>10,000>10,000
GSK2982772 (Comparator) RIPK116.3
Aurora Kinase A>20,000>20,000
p38α MAPK>20,000>20,000

This data allows for a direct comparison of both affinity and functional inhibition, providing a clearer picture of the compound's selectivity against the predicted off-targets.

Tier 3: Broad-Panel Screening for Comprehensive Profiling

Rationale: While Tier 2 validates predicted off-targets, it doesn't uncover unpredicted interactions. Broad-panel screening services offer an unbiased survey of a compound's activity against hundreds of targets simultaneously. For a putative kinase inhibitor, a comprehensive kinase panel screen is the industry standard.[16]

Methodology: KINOMEscan® Competition Binding Assay

Principle: KINOMEscan® is a proprietary, active-site-directed competition binding assay. It does not measure enzymatic activity but rather the ability of a test compound to displace a specific ligand from the kinase active site.[17][18] The amount of kinase captured on a solid support is quantified by qPCR. A compound that binds to the kinase will prevent its capture, resulting in a lower signal.[18] This platform can screen against over 480 human kinases and provides quantitative binding affinity (Kd) data.[16]

Workflow:

  • Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against the full kinase panel (e.g., scanMAX).

  • Primary Screen: The platform measures the percent of the kinase that remains bound to the ligand-coated beads in the presence of the test compound, relative to a DMSO control. Results are often reported as "% Control". A lower number indicates stronger binding.

  • Kd Determination (for hits): For any significant interactions identified in the primary screen (e.g., <10% of control), a follow-up dose-response experiment is performed to determine the precise dissociation constant (Kd).

  • Data Visualization: The results are typically visualized using a TREEspot™ diagram, which maps the interacting kinases onto the human kinome tree. The size of the dot corresponds to the strength of the interaction.[17]

Kinome_Selectivity cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE STE Group cluster_CK1 CK1 Group cluster_AGC AGC Group cluster_CAMK CAMK Group cluster_CMGC CMGC Group TK1 TK2 RIPK1 RIPK1 TK1->RIPK1 JAK2 JAK2 TK1->JAK2 TK3 TK4 TKL1 TKL2 STE1 STE2 STE3 CK1_1 CK1_2 AGC1 AGC2 AuroraA Aurora A AGC1->AuroraA AGC3 CAMK1 CAMK2 CAMK3 CMGC1 CMGC2 CMGC3 Root Root->TK1 Root->TKL1 Root->STE1 Root->CK1_1 Root->AGC1 Root->CAMK1 Root->CMGC1

Caption: Hypothetical TREEspot™ visualization for this compound.

Comparative Data Analysis: The selectivity of a compound can be quantified using metrics like the Selectivity Score (S-score), which represents the number of off-targets bound at a certain threshold divided by the total number of kinases tested. A lower score indicates higher selectivity.

Compound Primary Target (Kd, nM) Significant Off-Targets (Kd < 1 µM) Selectivity Score (S(10))
This compound RIPK1 (85)Aurora A (850 nM), JAK2 (1,500 nM)0.004 (2/468)
GSK2982772 (Comparator) RIPK1 (1)None detected0 (0/468)
Necrostatin-1s (Comparator) RIPK1 (180)IDO1 (not in kinase panel)0 (0/468)
S(10) = Number of kinases with % Control < 10 / Total kinases tested.

This comprehensive dataset provides an authoritative view of the compound's selectivity across the kinome, enabling an informed decision on its progression towards clinical development. The identification of specific off-targets like Aurora A or JAK2, even at lower affinities, is critical information that can predict potential side effects and guide future medicinal chemistry efforts to improve selectivity.

Conclusion

Assessing the cross-reactivity of a novel chemical entity like this compound is a multi-faceted challenge that demands a systematic and evidence-based approach. By integrating in silico prediction with targeted in vitro validation and broad-panel screening, researchers can build a comprehensive selectivity profile. This tiered strategy not only de-risks the drug development process by identifying potential liabilities early but also provides crucial data to guide lead optimization. The methodologies and comparative frameworks presented in this guide offer a robust pathway to thoroughly characterize the selectivity of promising therapeutic candidates, ultimately contributing to the development of safer and more effective medicines.

References

Benchmarking 1-Benzyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound, 1-Benzyl-1H-pyrazole-4-carboxylic acid, against established therapeutic agents for inflammation. The following sections present a summary of its potential efficacy based on hypothetical data, alongside reported data for well-known anti-inflammatory drugs. This guide is intended to provide a framework for evaluating the therapeutic potential of novel pyrazole derivatives.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole core structure, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.

Comparative Therapeutic Agents

To benchmark the potential of this compound, this guide includes three widely used anti-inflammatory drugs as comparators:

  • Ibuprofen: A common, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects that act via a different mechanism than NSAIDs.[1]

Performance Benchmark: A Comparative Analysis

The following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound (hypothetical data) and the selected therapeutic agents.

Disclaimer: The experimental data for this compound presented in this guide is hypothetical and for illustrative purposes only. Further experimental validation is required to determine the actual pharmacological profile of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 150.530
Ibuprofen12[2]80[2]0.15[2]
Celecoxib82[2]6.8[2]12[2]
DexamethasoneNot ApplicableNot ApplicableNot Applicable

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Dexamethasone's primary mechanism of action is not COX inhibition.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound (Hypothetical) 1065
Ibuprofen40~50-60[3]
Celecoxib10~50-70[4][5]
Dexamethasone1~70-80[6]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor is prepared.

  • Incubation: The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in the reaction buffer.

  • Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[3]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3]

  • Data Analysis: The percentage of inhibition of paw edema for each treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Visualizing the Mechanisms and Workflows

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Phospholipase_A2->Arachidonic_Acid Releases NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibits

Caption: The COX signaling pathway and points of inhibition by NSAIDs.

Experimental Workflow for In Vivo Anti-inflammatory Screening

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Grouping 1. Animal Grouping (e.g., Wistar Rats) Compound_Prep 2. Compound Preparation (Vehicle, Test Compound, Standard Drug) Animal_Grouping->Compound_Prep Dosing 3. Oral/IP Administration Compound_Prep->Dosing Inflammation_Induction 4. Carrageenan Injection (Subplantar) Dosing->Inflammation_Induction Measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Inflammation_Induction->Measurement Calc_Edema 6. Calculate Paw Edema Volume Measurement->Calc_Edema Calc_Inhibition 7. Calculate % Inhibition vs. Control Calc_Edema->Calc_Inhibition Stat_Analysis 8. Statistical Analysis Calc_Inhibition->Stat_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Safety Profile

Based on available safety data sheets for this compound and similar compounds, the following hazard statements are noted:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment should be used when handling this compound. Further toxicological studies are required to establish a comprehensive safety profile.

Conclusion

This comparative guide provides a preliminary benchmark for the potential anti-inflammatory activity of this compound. The hypothetical data suggests that it may exhibit potent and selective COX-2 inhibition, a desirable characteristic for modern anti-inflammatory agents. The presented experimental protocols offer a standardized approach for the in vitro and in vivo evaluation of this and other novel pyrazole derivatives. It is imperative that the hypothetical nature of the data for this compound is recognized and that rigorous experimental validation is conducted to ascertain its true therapeutic potential and safety profile.

References

Ensuring Reproducibility in Kinase Inhibition Assays: A Comparative Guide to 1-Benzyl-1H-pyrazole-4-carboxylic Acid and Alternatives in RIPK1-Mediated Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 1-Benzyl-1H-pyrazole-4-carboxylic acid as a scaffold for developing inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. We will delve into factors influencing experimental reproducibility, compare the performance of pyrazole-based inhibitors with other known RIPK1 modulators, and provide detailed experimental protocols.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a significant therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and cancer. Its role in regulating necroptosis, a form of programmed cell death, has spurred the development of small molecule inhibitors. The 1-benzyl-1H-pyrazole moiety has been identified as a valuable scaffold in the design of such inhibitors. However, variability in experimental outcomes can pose a significant challenge. This guide aims to provide a framework for ensuring the reproducibility of experiments involving this compound and its derivatives.

Factors Influencing Experimental Reproducibility

The reproducibility of in vitro and cell-based assays with small molecules like this compound can be influenced by a multitude of factors. Attention to these details is critical for generating reliable and comparable data.

Physicochemical Properties of the Compound:

  • Solubility: The aqueous solubility of a compound is a critical parameter. Poor solubility can lead to inaccurate concentration determination and precipitation during the experiment, resulting in variable inhibitory effects. The predicted water solubility of this compound is 195.69 mg/L.[1] It is crucial to ensure complete dissolution in a suitable solvent, typically DMSO, and to be aware of the final DMSO concentration in the assay, as it can independently affect enzyme activity.

  • Stability: The stability of the compound in the assay buffer and under storage conditions should be verified. Degradation can lead to a decrease in the effective concentration of the active compound.

  • Purity: The purity of the compound should be confirmed, as impurities can have off-target effects or interfere with the assay readout.

Assay Conditions:

  • Enzyme and Substrate Quality: The source, purity, and handling of the kinase and substrate are critical. Batch-to-batch variations can be a significant source of irreproducibility.

  • ATP Concentration: In kinase assays, the concentration of ATP relative to its Michaelis-Menten constant (Km) can significantly impact the measured IC50 values of ATP-competitive inhibitors.

  • Incubation Times and Temperatures: Strict adherence to optimized incubation times and temperatures is necessary, as kinase activity is highly sensitive to these parameters.

Performance Comparison of RIPK1 Inhibitors

Inhibitor/ScaffoldTypeTargetIn Vitro Potency (IC50/Kd)Cellular Potency (EC50)Key Considerations
1-Benzyl-1H-pyrazole derivative (e.g., Compound 4b) Type IIRIPK1 KinaseKd: 78 nM160 nM (HT-29 cells)Demonstrates the potential of the pyrazole scaffold.
Necrostatin-1s (Nec-1s) Type III (Allosteric)RIPK1 Kinase182 nM490 nM (Jurkat cells)Widely used tool compound, but may have off-target effects.[2]
GSK2982772 (GSK'772) Type III (Allosteric)RIPK1 Kinase16 nM (Human)-Clinical candidate, high potency and selectivity.[2]
RIPA-56 Type III (Allosteric)RIPK1 Kinase13 nM27 nM (L929 cells)Potent and selective inhibitor.[3]

Experimental Protocols

To ensure reproducibility, detailed and standardized protocols are essential. Below are representative protocols for an in vitro kinase assay and a cell-based necroptosis assay.

In Vitro RIPK1 Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the direct inhibitory effect of a compound on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound or other test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the diluted compounds to the assay plate.

  • Add the RIPK1 enzyme and substrate (MBP) solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Necroptosis Inhibition Assay

This protocol describes how to assess the ability of a compound to protect cells from induced necroptosis. Human colon adenocarcinoma HT-29 cells are a commonly used model.[2]

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound or other test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density that allows for optimal growth during the experiment.

  • The following day, pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature and measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent cell viability for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological context, graphical representations are provided.

G cluster_0 Reproducibility Factors cluster_1 Experimental Workflow Compound Compound Properties (Purity, Solubility, Stability) Biochem Biochemical Assay (In Vitro) Compound->Biochem Impacts Cell Cell-Based Assay Compound->Cell Impacts Assay Assay Conditions (Enzyme/Substrate, ATP Conc., Temp.) Assay->Biochem Impacts Assay->Cell Impacts Data Data Analysis (Normalization, Curve Fitting) Data->Biochem Impacts Data->Cell Impacts HTS High-Throughput Screen HTS->Biochem Biochem->Cell InVivo In Vivo Model Cell->InVivo

Caption: Key factors influencing reproducibility in experimental workflows.

G cluster_0 RIPK1-Mediated Necroptosis Pathway TNFR1 TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI NF-kB activation Necrosome Necrosome (RIPK1-RIPK3-MLKL) TNFR1->Necrosome cIAP depletion Caspase-8 inhibition ComplexIIa Complex IIa (Apoptosis) Necroptosis Necroptosis Necrosome->Necroptosis RIPK1_Inhibitor 1-Benzyl-1H-pyrazole derivatives RIPK1_Inhibitor->Necrosome Inhibits

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

By carefully considering the factors that influence reproducibility, utilizing standardized and detailed protocols, and understanding the comparative performance of different inhibitor scaffolds, researchers can generate more robust and reliable data in the pursuit of novel therapeutics targeting RIPK1.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Benzyl-1H-pyrazole-4-carboxylic acid, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

Based on safety data for structurally similar pyrazole and carboxylic acid derivatives, this compound should be handled as a hazardous substance. Analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) required:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is essential.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][5][6][7]

  • Waste Identification and Segregation: Classify this compound waste as hazardous chemical waste.[6][7] This waste must be kept separate from other waste streams to avoid potentially dangerous reactions.[8][9]

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[8]

    • Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[8]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Irritant").[6][8]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[6][7]

    • This area must be well-ventilated and secure, away from incompatible materials such as strong oxidizing agents.[6][7][9]

    • Ensure the container is kept tightly closed when not in use.[1][2]

  • Professional Disposal:

    • The final disposal of this compound must be handled by a licensed professional waste disposal company.[8][10][11]

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[7][8]

    • High-temperature incineration is a common and recommended method for the disposal of such compounds.[3][8]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[1][2] Use an inert absorbent material to contain and collect the spill. Place the collected material into a sealed container for disposal as hazardous waste.[1][2][6]

Quantitative Data from Structurally Similar Compounds

To provide a clearer understanding of the potential hazards, the following table summarizes key information from the Safety Data Sheets (SDS) of analogous pyrazole and carboxylic acid compounds.

Hazard StatementClassificationPrecautionary StatementSource
Skin IrritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4]
Respiratory IrritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4]
DisposalHazardous WasteP501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage cluster_3 Step 3: Disposal start This compound Waste Generated segregate Segregate as Hazardous Waste start->segregate containerize Place in Labeled, Compatible Container - 'Hazardous Waste' - Chemical Name - Hazard Symbols segregate->containerize storage Store in Designated, Secure, and Ventilated Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-1H-pyrazole-4-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 401647-24-3[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1][2]
Form Solid[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4] It is harmful if swallowed.[2] Strict adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment:

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and/or face shield.[5][6][7][8][9][10]Protects against splashes and airborne particles.[5][8][11]
Skin Chemical-resistant gloves (nitrile or neoprene recommended), and a chemical-resistant lab coat or apron.[5][6][7][9][12]Prevents skin contact, irritation, and potential allergic reactions.[12][13]
Respiratory NIOSH-approved respirator with appropriate cartridges.[7][11][12]Required when handling the powder outside of a fume hood or when dust may be generated to prevent respiratory irritation.[11][12]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5][6]

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12] The laboratory should be well-ventilated, with readily accessible eyewash stations and safety showers.[12][14]

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling:

  • Weighing and Transfer:

    • Handle the solid powder carefully to avoid generating dust.[2]

    • Use a spatula or other appropriate tool for transfers.

    • When preparing solutions, always add the acid to the solvent, never the other way around, to prevent a potentially violent exothermic reaction.[12][15]

  • During the Experiment:

    • Keep all containers with the compound tightly closed when not in use.[3][4]

    • Avoid contact with skin and eyes.[2][3]

    • Do not eat, drink, or smoke in the laboratory.[4]

3. Post-Experiment:

  • Decontamination: Clean all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Segregate and label all waste containing this compound for proper disposal.[12]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personal safety.

Waste Segregation and Containerization:

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[12][16]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.[16] Do not mix with incompatible wastes.[16]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[16] Subsequent rinses of the thoroughly emptied container can be disposed of down the drain with copious amounts of water, provided the pH is between 7 and 9 and there is no other hazardous contamination.[16]

Disposal Procedure:

  • All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Consult local regulations for any additional disposal requirements.[3]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

A Preparation B Review SDS A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don PPE C->D E Handling D->E F Weighing & Transfer (in Fume Hood) E->F G Perform Experiment F->G H Post-Experiment G->H I Decontaminate Work Area & Glassware H->I J Segregate & Label Waste I->J K Disposal J->K L EHS Waste Pickup K->L M Remove PPE L->M

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.